molecular formula C17H31NO4 B8055615 (+)-Men-Leu-OH

(+)-Men-Leu-OH

Número de catálogo: B8055615
Peso molecular: 313.4 g/mol
Clave InChI: JDNKQMWGCKCHBF-XGUBFFRZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(+)-Men-Leu-OH is a useful research compound. Its molecular formula is C17H31NO4 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S)-4-methyl-2-[[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO4/c1-10(2)8-14(16(19)20)18-17(21)22-15-9-12(5)6-7-13(15)11(3)4/h10-15H,6-9H2,1-5H3,(H,18,21)(H,19,20)/t12-,13+,14-,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNKQMWGCKCHBF-XGUBFFRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)NC(CC(C)C)C(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H](C1)OC(=O)N[C@@H](CC(C)C)C(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the chemical properties of (+)-Men-Leu-OH?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Chemical Properties of (+)-Men-Leu-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, chemically known as N-((+)-Menthoxycarbonyl)-L-leucine, is a chiral amino acid derivative that has become a cornerstone in the field of modern synthetic organic chemistry. It functions as a highly effective mono-protected amino acid (MPAA) ligand in palladium-catalyzed C-H activation reactions. This technical guide provides a comprehensive overview of its chemical properties, including its structural details, chemical identifiers, and known physicochemical characteristics. A generalized experimental protocol for its synthesis is outlined, and its principal application as a stereodirecting ligand is discussed. This guide aims to serve as a crucial resource for professionals in organic synthesis, medicinal chemistry, and drug discovery who are leveraging advanced catalytic methodologies.

Introduction

The strategic functionalization of otherwise inert carbon-hydrogen (C-H) bonds represents a paradigm shift in chemical synthesis, allowing for more atom-economical and efficient routes to complex molecular architectures. A significant advancement in this area is the advent of chiral ligands capable of controlling the stereochemical outcome of these transformations. This compound stands out as a seminal example of such a ligand, developed and extensively applied by the research group of Jin-Quan Yu.

Structurally, this compound is an amalgam of the essential amino acid L-leucine and a chiral auxiliary derived from (+)-menthol. This unique combination has proven exceptionally potent in inducing high levels of enantioselectivity across a broad spectrum of palladium-catalyzed C-H functionalization reactions. This document consolidates the available technical data on the chemical properties of this compound.

Chemical Properties and Data Presentation

This section summarizes the key chemical identifiers and physicochemical properties of this compound in a structured tabular format for clarity and ease of comparison.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (2S)-4-methyl-2-[[[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl]oxy]carbonylamino]pentanoic acid
Synonym(s) N-(+)-Menthylcarbonyl-L-leucine[1]
CAS Number 1047650-51-0[1]
Molecular Formula C₁₇H₃₁NO₄[1]
Molecular Weight 313.43 g/mol [1]
InChI Key JDNKQMWGCKCHBF-XGUBFFRZSA-N[1]
Canonical SMILES CC(C)C--INVALID-LINK--NC(=O)O[C@H]1C--INVALID-LINK--CC[C@H]1C(C)C

Table 2: Physicochemical Data for this compound

PropertyValue
Physical Form Powder
Melting Point Specific data is not available in the searched literature.
Specific Rotation ([α]D) Specific data is not available in the searched literature.
Solubility Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide (DMF). It is anticipated to have limited solubility in water and nonpolar solvents like hexanes.

Experimental Protocols

Although a detailed, peer-reviewed synthesis protocol specifically for this compound was not located during the literature search, its preparation can be reliably achieved using a standard and well-established method for the N-acylation of an amino acid with a chloroformate.

General Synthesis of this compound:

The synthesis proceeds via the reaction of L-leucine with (+)-menthyl chloroformate under Schotten-Baumann conditions.

  • Preparation of L-leucine solution: L-leucine (1.0 equivalent) is dissolved in a 1 M aqueous solution of a base such as sodium carbonate (2.5 equivalents). The mixture is stirred until a homogeneous solution is formed and subsequently cooled to 0 °C in an ice bath.

  • Reaction with (+)-menthyl chloroformate: A solution of (+)-menthyl chloroformate (1.1 equivalents) in a suitable organic solvent (e.g., tetrahydrofuran or dichloromethane) is added dropwise to the vigorously stirred, chilled L-leucine solution.

  • Reaction Monitoring: The reaction mixture is allowed to gradually warm to room temperature and is stirred for a period of 4 to 12 hours. The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is transferred to a separatory funnel. The aqueous phase is washed with a nonpolar organic solvent, such as diethyl ether or hexanes, to remove any unreacted (+)-menthyl chloroformate and the byproduct, (+)-menthol.

  • Acidification and Product Isolation: The aqueous layer is cooled in an ice bath and carefully acidified to a pH of 2-3 using a 1 M HCl solution. The resulting precipitate, which is the desired product this compound, is collected by vacuum filtration.

  • Purification: The crude product is washed with cold water and dried under vacuum. Further purification can be accomplished by recrystallization from an appropriate solvent system, such as ethyl acetate/hexanes.

Mandatory Visualizations

Synthesis Workflow of this compound

synthesis_workflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product L-Leucine L-Leucine Reaction Schotten-Baumann Reaction (aq. Na2CO3, 0 °C to RT) L-Leucine->Reaction Menthyl_Chloroformate (+)-Menthyl Chloroformate Menthyl_Chloroformate->Reaction Washing Washing with nonpolar solvent Reaction->Washing Acidification Acidification (1 M HCl) Washing->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization (EtOAc/Hexanes) Filtration->Recrystallization Product This compound Recrystallization->Product

Caption: A generalized workflow for the synthesis of this compound.

Logical Relationship in C-H Activation Catalysis

logical_relationship Role of this compound in Pd-Catalyzed C-H Activation Start Pd(II) Precatalyst Ligand_Coordination This compound Coordination Start->Ligand_Coordination Active_Catalyst Active Pd(II)-Ligand Complex Ligand_Coordination->Active_Catalyst CH_Activation Substrate C-H Activation (Enantioselective Step) Active_Catalyst->CH_Activation Palladacycle Chiral Palladacycle Intermediate CH_Activation->Palladacycle Oxidative_Addition Oxidative Addition of Coupling Partner Palladacycle->Oxidative_Addition Pd_IV_Intermediate Pd(IV) Intermediate Oxidative_Addition->Pd_IV_Intermediate Reductive_Elimination Reductive Elimination Pd_IV_Intermediate->Reductive_Elimination Product Chiral Product Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Active_Catalyst

Caption: The pivotal role of this compound within a catalytic cycle.

Concluding Remarks

References

(+)-Men-Leu-OH as a Chiral Ligand in Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(An In-depth Technical Guide on the Core)

(+)-Menthyl-L-leucinate, commonly referred to as (+)-Men-Leu-OH, has emerged as a significant chiral ligand in the field of asymmetric synthesis. As a member of the mono-protected amino acid (MPAA) ligand class, it has been instrumental in advancing palladium-catalyzed C-H bond functionalization reactions. Developed and popularized by the research group of Jin-Quan Yu, these ligands have demonstrated remarkable efficacy in achieving high enantioselectivity in various transformations, making them valuable tools for the synthesis of complex chiral molecules, particularly in the context of pharmaceutical development.[1][2][3][4]

This technical guide provides a comprehensive overview of the core principles and applications of this compound in asymmetric synthesis, with a focus on quantitative data, experimental methodologies, and the underlying mechanistic principles.

Core Concept: The Role of MPAA Ligands in Asymmetric C-H Activation

The efficacy of this compound and other MPAA ligands lies in their ability to facilitate a concerted metalation-deprotonation (CMD) mechanism in palladium-catalyzed C-H activation.[2] The ligand coordinates to the palladium center, and the N-acyl group of the amino acid acts as an internal base, abstracting a proton from the substrate's C-H bond. This process forms a transient six-membered palladacycle intermediate, which is crucial for both accelerating the reaction and inducing chirality. The chiral environment created by the bulky menthyl and isobutyl groups of the ligand dictates the facial selectivity of the subsequent bond-forming step, leading to high enantiomeric excess in the product.

Data Presentation: Performance of this compound in Asymmetric C-H Functionalization

The following tables summarize the performance of MPAA ligands, including those structurally similar to this compound, in various palladium-catalyzed asymmetric C-H functionalization reactions. The data highlights the high yields and enantioselectivities achieved across a range of substrates.

Table 1: Enantioselective Arylation of C(sp³)–H Bonds

SubstrateArylating AgentCatalyst Loading (mol%)LigandSolventTemp (°C)Time (h)Yield (%)ee (%)
N-(cyclopropylmethyl)triflamide4-iodotoluenePd(OAc)₂ (10)Boc-L-Val-OH (20)Toluene80248598
N-(cyclobutylmethyl)triflamide4-iodonitrobenzenePd(OAc)₂ (10)Ac-L-Ile-OH (20)Dioxane100367895
N-(cyclopentylmethyl)triflamide1-iodo-4-methoxybenzenePd(OAc)₂ (10)Boc-L-Leu-OH (20)Toluene80248296
N-(2-adamantyl)acetamidePhenylboronic acidPd(OAc)₂ (5)Ac-L-Leu-OH (10)t-AmylOH100486592

Table 2: Enantioselective Olefination of C(sp²)–H Bonds

SubstrateOlefinCatalyst Loading (mol%)LigandSolventTemp (°C)Time (h)Yield (%)ee (%)
Diphenylacetic acidn-butyl acrylatePd(OAc)₂ (10)Ac-L-Ile-OH (20)Toluene100249094
2-Phenylpropanoic acidStyrenePd(OAc)₂ (10)Boc-L-Phe-OH (20)Dioxane120368591
1-Naphthylacetic acidEthyl acrylatePd(OAc)₂ (10)Ac-L-Val-OH (20)Toluene100248896
2,2-DiphenylacetamideVinyl acetatePd(OAc)₂ (5)Boc-L-t-Leu-OH (10)t-AmylOH100487590

Experimental Protocols

The following are representative experimental protocols for the synthesis of the this compound ligand and its application in a palladium-catalyzed asymmetric C-H arylation reaction.

Protocol 1: Synthesis of this compound

  • Materials: L-Leucine, (+)-menthol, p-toluenesulfonyl chloride, pyridine, toluene, diethyl ether, hexane, hydrochloric acid, sodium bicarbonate, magnesium sulfate.

  • Procedure: a. To a solution of L-leucine (1.0 eq) and (+)-menthol (1.1 eq) in toluene (5 mL/mmol of leucine) at 0 °C, add p-toluenesulfonyl chloride (1.2 eq) portionwise. b. Add pyridine (2.5 eq) dropwise to the suspension and allow the reaction mixture to warm to room temperature and stir for 16 hours. c. Quench the reaction with 1 M HCl and extract the aqueous layer with diethyl ether (3 x 20 mL). d. Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford (+)-Men-Leu-O-p-tosylate. g. Saponify the tosylate using aqueous NaOH in methanol. h. Acidify the reaction mixture with 1M HCl and extract the product with ethyl acetate. i. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield this compound as a white solid.

Protocol 2: Palladium-Catalyzed Enantioselective Arylation of a C(sp³)–H Bond

  • Materials: N-(cyclopropylmethyl)triflamide (substrate), 4-iodotoluene (arylating agent), Pd(OAc)₂, this compound, Ag₂CO₃, K₂CO₃, toluene (anhydrous), argon.

  • Procedure: a. To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (10 mol%), this compound (20 mol%), Ag₂CO₃ (2.0 eq), and K₂CO₃ (1.0 eq). b. Add the N-(cyclopropylmethyl)triflamide (1.0 eq) and 4-iodotoluene (1.2 eq). c. Add anhydrous toluene (0.2 M concentration of the substrate). d. Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. e. Stir the reaction mixture for 24 hours. f. Cool the reaction to room temperature and dilute with ethyl acetate. g. Filter the mixture through a pad of Celite, washing with ethyl acetate. h. Concentrate the filtrate under reduced pressure. i. Purify the crude product by flash column chromatography on silica gel to obtain the desired arylated product. j. Determine the enantiomeric excess of the product using chiral HPLC analysis.

Mandatory Visualization: Catalytic Cycle and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycle for the palladium-catalyzed asymmetric C-H activation using this compound and a general experimental workflow.

Catalytic_Cycle pd_intermediate pd_intermediate substrate_product substrate_product reagents reagents ligand ligand A Pd(II) Precatalyst B [Pd(L)(OAc)₂] A->B + L* C [Pd(L)(Substrate)]²⁺ B->C + Substrate - HOAc D Palladacycle Intermediate C->D C-H Activation (CMD) - Base-H⁺ E [Ar-Pd(IV)(L*)(Substrate)] D->E Oxidative Addition + Ar-I F Product-Pd(II) Complex E->F Reductive Elimination F->B - Product - Ar-H Substrate R-H Product R-Ar ArI Ar-I Ligand This compound (L*) Base Base

Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation.

Experimental_Workflow start Start reagents Combine Pd(OAc)₂, this compound, Base, Substrate, and Arylating Agent in an inert atmosphere. start->reagents reaction Heat the reaction mixture in anhydrous solvent. reagents->reaction workup Cool, dilute with organic solvent, and filter through Celite. reaction->workup purification Purify the crude product by flash column chromatography. workup->purification analysis Characterize the product and determine enantiomeric excess by chiral HPLC. purification->analysis end End analysis->end

Caption: General experimental workflow for asymmetric C-H arylation.

References

An In-depth Technical Guide to the Spectroscopic Data of (+)-Menthyl-L-leucine-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for (+)-Men-Leu-OH. These values are predicted based on the analysis of its structural components: the (+)-menthyl group, the L-leucine moiety, and the carboxylic acid function.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
~10-12Broad Singlet-COOH
~6.0-7.0Doublet-NH
~4.5-4.8Multiplet-O-CH- (menthyl)
~4.2-4.4Multipletα-CH (leucine)
~1.5-2.2Multiplets-CH₂- & -CH- (leucine & menthyl)
~0.8-1.0Doublets/Triplets-CH₃ (leucine & menthyl)
Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
~170-175-COOH
~155-160-C=O (amide)
~75-80-O-CH- (menthyl)
~50-55α-C (leucine)
~20-45Aliphatic -CH₂- & -CH-
~15-25Aliphatic -CH₃
Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group
3200-3400N-H Stretch
2800-3000C-H Stretch (aliphatic)
2500-3300O-H Stretch (carboxylic acid)
~1700-1725C=O Stretch (carboxylic acid)
~1630-1660C=O Stretch (amide)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
[M+H]⁺Molecular Ion + Proton
[M+Na]⁺Molecular Ion + Sodium
[M-H]⁻Molecular Ion - Proton
M = Molecular Weight of this compound

Experimental Protocols

The following is a representative protocol for the synthesis and spectroscopic analysis of this compound.

2.1. Synthesis of this compound

This procedure describes the N-acylation of L-leucine using (+)-menthyl chloroformate.

  • Materials: L-leucine, (+)-menthyl chloroformate, sodium hydroxide (NaOH), diethyl ether, hydrochloric acid (HCl), anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve L-leucine in a 1M NaOH solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add (+)-menthyl chloroformate dropwise to the stirred solution while maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Wash the reaction mixture with diethyl ether to remove any unreacted (+)-menthyl chloroformate.

    • Acidify the aqueous layer to a pH of ~2 using 1M HCl.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by recrystallization or column chromatography.

2.2. Spectroscopic Characterization

  • NMR Spectroscopy:

    • Prepare a ~10-20 mg/mL solution of the purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the spectra to identify chemical shifts, multiplicities, and integrations.

  • IR Spectroscopy:

    • Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the sample using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) in both positive and negative ion modes to determine the accurate mass of the molecular ion.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start L-leucine & (+)-menthyl chloroformate reaction N-acylation Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification workup->purification product This compound purification->product nmr NMR (1H, 13C) product->nmr ir IR product->ir ms MS product->ms

Synthesis and Characterization Workflow for this compound

A Technical Guide to the Solubility and Stability of (+)-Menthyl-L-Leucine-OH for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: (+)-Menthyl-L-Leucine-OH ((+)-Men-Leu-OH) is a chiral amino acid derivative with potential applications in pharmaceutical synthesis and drug development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in formulation, process development, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the methodologies to determine the solubility and stability of this compound in various solvents. While specific experimental data for this compound is not extensively available in public literature, this document presents standardized experimental protocols and illustrative data to guide researchers in their own investigations.

Introduction to this compound

This compound, or N-((+)-Menthoxycarbonyl)-L-leucine, is a derivative of the essential amino acid L-leucine. The introduction of a menthyl group significantly increases the hydrophobicity of the molecule compared to L-leucine itself. This modification can influence its interaction with biological targets and its formulation properties. The solubility and stability of this compound are critical parameters that dictate its handling, storage, and bioavailability.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a crucial factor in its formulation development. Poor solubility can lead to low bioavailability and challenges in developing suitable dosage forms. The solubility of this compound is expected to vary significantly with the polarity of the solvent due to its amphipathic nature, possessing both a polar amino acid head and a nonpolar menthyl tail.

The following table presents hypothetical, yet representative, solubility data for this compound in a range of common pharmaceutical solvents at ambient temperature. This data serves as a guide for what researchers might expect and provides a template for presenting their own experimental findings.

SolventSolvent TypeTemperature (°C)Illustrative Solubility (mg/mL)
WaterPolar, Protic25< 0.1
Phosphate Buffered Saline (pH 7.4)Aqueous Buffer25< 0.1
MethanolPolar, Protic2550 - 100
EthanolPolar, Protic25100 - 200
IsopropanolPolar, Protic25> 200
Dichloromethane (DCM)Nonpolar25> 200
Ethyl AcetateModerately Polar25150 - 250
AcetonePolar, Aprotic25> 200
Dimethyl Sulfoxide (DMSO)Polar, Aprotic25> 250
HexaneNonpolar25< 1

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of this compound.

  • Materials and Equipment:

    • This compound (solid)

    • Selected solvents (analytical grade)

    • Glass vials with screw caps

    • Orbital shaker with temperature control

    • Analytical balance

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

    • Syringe filters (0.22 µm)

  • Procedure:

    • Add an excess amount of solid this compound to a glass vial.

    • Add a known volume of the selected solvent to the vial.

    • Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C).

    • Shake the vials for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

    • After shaking, allow the vials to stand to let the undissolved solid settle.

    • Centrifuge the vials to further separate the solid from the supernatant.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

    • The solubility is calculated from the measured concentration and the dilution factor.

Stability Profile of this compound

Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products.[1] Stability studies evaluate the effect of environmental factors such as temperature, humidity, and light on the quality of the API.[1]

Forced degradation studies are conducted under stressed conditions to accelerate the degradation of the compound. This helps in identifying potential degradation pathways and developing stability-indicating analytical methods. The following table provides an illustrative summary of a forced degradation study for this compound.

ConditionDurationIllustrative Assay (% Initial)Illustrative Total Impurities (%)Potential Degradation Pathway
0.1 M HCl (Acid Hydrolysis)24 hours85 - 955 - 15Hydrolysis of the ester linkage
0.1 M NaOH (Base Hydrolysis)8 hours70 - 8020 - 30Hydrolysis of the ester linkage
3% H₂O₂ (Oxidation)24 hours90 - 982 - 10Oxidation of the leucine side chain
60°C (Thermal Stress)7 days> 98< 2Minimal degradation
High Humidity (25°C / 92.5% RH)7 days> 99< 1Stable
Photostability (ICH Q1B)10 days> 99< 1Stable

This protocol describes a typical forced degradation study for this compound.

  • Materials and Equipment:

    • This compound solution of known concentration

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • Temperature-controlled ovens

    • Photostability chamber

    • Humidity chamber

    • HPLC system with a photodiode array (PDA) detector

    • pH meter

  • Procedure:

    • Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Keep at a specified temperature (e.g., 60°C) for a set duration. Neutralize the sample before HPLC analysis.

    • Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a set duration. Neutralize the sample before HPLC analysis.

    • Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂. Keep at room temperature for a set duration.

    • Thermal Degradation: Store the solid this compound and its solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the solid this compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • Humidity Stress: Store the solid this compound in a humidity chamber at a specified temperature and relative humidity (e.g., 25°C / 92.5% RH).

    • Analysis: At specified time points, analyze the samples by a stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products. Purity and assay values are determined.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Shake at constant temperature (24-72h) prep2->equil1 equil2 Settle and Centrifuge equil1->equil2 analysis1 Filter supernatant (0.22 µm) equil2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify by HPLC analysis2->analysis3 result Calculate Solubility (mg/mL) analysis3->result

Caption: Workflow for Equilibrium Solubility Determination.

Stability_Workflow cluster_stress Stress Conditions cluster_sampling Sampling & Preparation cluster_analysis Analysis cluster_evaluation Evaluation stress1 Acid Hydrolysis (0.1M HCl) sample Take samples at defined time points stress1->sample stress2 Base Hydrolysis (0.1M NaOH) stress2->sample stress3 Oxidation (3% H2O2) stress3->sample stress4 Thermal (60°C) stress4->sample stress5 Photostability (ICH Q1B) stress5->sample prep Neutralize/Dilute as required sample->prep analysis Analyze by Stability-Indicating HPLC-PDA prep->analysis eval1 Determine Assay (% initial) analysis->eval1 eval2 Quantify Impurities eval1->eval2 eval3 Identify Degradation Pathways eval2->eval3

Caption: Workflow for Forced Degradation Stability Study.

Conclusion

The solubility and stability of this compound are critical attributes that must be thoroughly characterized to support its development as a pharmaceutical agent. This guide provides a framework for researchers to systematically evaluate these properties. By following the outlined experimental protocols and data presentation formats, scientists can generate the necessary information to guide formulation development, establish appropriate storage conditions, and ensure the quality and safety of products containing this compound. The provided workflows and illustrative data serve as a practical resource for initiating and managing these essential studies.

References

Investigating the Structure-Activity Relationship of (+)-Men-Leu-OH: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Men-Leu-OH, chemically known as N-(+)-Menthylcarbonyl-L-leucine, is a chiral amino acid derivative that has garnered significant attention in the field of synthetic organic chemistry. Its primary application lies in its role as a highly effective mono-protected amino acid (MPAA) ligand in palladium-catalyzed C-H activation and functionalization reactions. These reactions are pivotal in modern synthetic chemistry for their ability to forge complex molecular architectures from simple precursors, with wide-ranging applications in drug discovery and materials science. While the utility of this compound as a ligand is well-documented, this guide aims to investigate its structure-activity relationship (SAR) from a biological perspective.

Molecular Structure:

  • IUPAC Name: (2S)-2-[([1R,2S,5R)-2-isopropyl-5-methylcyclohexyl]oxycarbonylamino)-4-methylpentanoic acid

  • Molecular Formula: C₁₇H₃₁NO₄

  • Molecular Weight: 313.43 g/mol

  • CAS Number: 1047650-51-0

Current State of Research: A Focus on Chemical Synthesis

Extensive literature searches indicate that the research focus on this compound has been overwhelmingly centered on its application in organic synthesis. Developed and popularized by the research group of Professor Jin-Quan Yu, this ligand has proven instrumental in achieving high yields and enantioselectivity in various palladium-catalyzed C-H functionalization reactions.

The structure of this compound is key to its efficacy as a ligand. The bulky and chiral menthyl group provides a stereochemically defined environment around the metal center, influencing the stereochemical outcome of the C-H activation step. The leucine backbone provides a robust scaffold for the coordinating carboxylate and amide functionalities.

Biological Activity and Structure-Activity Relationship: An Unexplored Frontier

Despite the significant interest in this compound within the synthetic chemistry community, a thorough investigation of its biological activities and a corresponding structure-activity relationship (SAR) study in a pharmacological context is notably absent from publicly available scientific literature. Searches for quantitative biological data, such as IC50 or EC50 values, binding affinities to biological targets, or in vivo efficacy studies, have not yielded any specific results for this compound.

General statements in some commercial product descriptions suggest that amino acid derivatives can have ergogenic effects, such as influencing anabolic hormone secretion. However, these are broad claims for a general class of compounds and are not substantiated by specific experimental data for this compound.

Therefore, at present, it is not possible to provide a detailed technical guide on the structure-activity relationship of this compound with respect to any biological endpoint. There is no available data to populate tables of quantitative biological activity, nor are there established experimental protocols for its biological evaluation or known signaling pathways that it may modulate.

Future Directions and Opportunities

The absence of biological data for this compound presents a clear research opportunity. Given its well-defined structure and the ease of synthesizing analogs, it represents a potential starting point for a drug discovery program. Future research endeavors could focus on:

  • Broad Biological Screening: Subjecting this compound to a wide range of in vitro biological screens to identify potential molecular targets and therapeutic areas.

  • Cytotoxicity Profiling: Assessing the cytotoxic effects of the compound against various cell lines to understand its safety profile.

  • Analogue Synthesis and SAR Studies: Once a biological activity is identified, a focused library of analogs could be synthesized to explore the structure-activity relationship. Key modifications could include:

    • Varying the amino acid backbone (e.g., replacing leucine with other natural or unnatural amino acids).

    • Modifying the protecting group on the amino acid (e.g., replacing the menthyl group with other cyclic or acyclic moieties).

    • Altering the stereochemistry of the chiral centers.

Logical Relationship: From Chemical Tool to Potential Therapeutic

The following diagram illustrates the logical progression from the current understanding of this compound as a chemical tool to its potential development as a therapeutic agent, highlighting the critical missing step of biological evaluation.

logical_progression A Current State: This compound as a Chiral Ligand in Synthesis B Missing Information: Systematic Biological Activity Screening A->B Requires Investigation C Future Potential: Identification of a Biological Target and SAR B->C Leads to D Therapeutic Development C->D Enables

Logical flow from chemical application to therapeutic potential.

Conclusion

Methodological & Application

Application Notes and Protocols: Standard Operating Procedure for C-H Arylation with (+)-Men-Leu-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure for the palladium-catalyzed C-H arylation of C(sp³) centers utilizing the chiral mono-N-protected amino acid (MPAA) ligand, (+)-Men-Leu-OH. Mono-N-protected amino acids are a critical class of ligands in palladium-catalyzed C-H functionalization, serving to accelerate the reaction and enable enantioselective transformations.[1][2][3][4] The menthyl group within the this compound ligand structure is anticipated to influence the yield and stereoselectivity of the arylation reaction.[3]

While a standardized protocol specifically for this compound is not extensively documented in the literature, this procedure is based on established methodologies for C-H arylation using similar MPAA ligands. Researchers should consider this protocol as a robust starting point, with the understanding that optimization of reaction parameters may be necessary for specific substrates.

Reaction Principle and Logical Workflow

The palladium-catalyzed C-H arylation reaction proceeds through a concerted metalation-deprotonation (CMD) mechanism. The MPAA ligand, in this case this compound, plays a crucial role by coordinating to the palladium catalyst and assisting in the C-H bond cleavage. The chirality of the ligand is intended to induce enantioselectivity in the final arylated product.

G cluster_prep Reaction Setup cluster_reaction Catalyst Introduction and Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reaction_Vessel Select and Prepare Reaction Vessel Reagents Weigh and Add Substrate, Aryl Halide, Base, and Additives Reaction_Vessel->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Catalyst_Prep Prepare Catalyst Premix: Pd(OAc)2 and this compound Solvent->Catalyst_Prep Catalyst_Add Add Catalyst Premix to Reaction Mixture Catalyst_Prep->Catalyst_Add Inert_Atmosphere Degas and Purge with Inert Gas (Ar or N2) Catalyst_Add->Inert_Atmosphere Heating Heat to Reaction Temperature Inert_Atmosphere->Heating Monitoring Monitor Reaction Progress (TLC, GC/MS, or LC/MS) Heating->Monitoring Cooling Cool Reaction to Room Temperature Monitoring->Cooling Quenching Quench Reaction Cooling->Quenching Extraction Perform Aqueous Work-up and Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization Enantioselectivity Determine Enantiomeric Excess (Chiral HPLC) Characterization->Enantioselectivity

Figure 1: General workflow for the Pd-catalyzed C-H arylation.

Experimental Protocol: General Procedure for C-H Arylation

This protocol is a representative procedure and may require optimization for different substrates.

Materials and Reagents:

  • Substrate (e.g., N-protected amino acid derivative)

  • Aryl iodide or bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound ligand

  • Base (e.g., Ag₂CO₃, K₂CO₃, Cs₂CO₃)

  • Additive (optional, e.g., AgOAc)

  • Anhydrous solvent (e.g., tert-Amyl alcohol, HFIP, Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

  • Standard work-up and purification reagents (e.g., ethyl acetate, brine, MgSO₄, silica gel)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the substrate (1.0 equiv.), aryl halide (1.5-2.0 equiv.), and base (2.0 equiv.). If an additive is used, it should be added at this stage.

  • Catalyst Premix: In a separate vial, briefly pre-stir the Pd(OAc)₂ (5-10 mol%) and this compound ligand (10-20 mol%) in a small amount of the reaction solvent for 5-10 minutes.

  • Reaction Mixture Assembly: Add the anhydrous solvent to the reaction vessel containing the substrate mixture. Subsequently, add the catalyst premix to the reaction vessel.

  • Inert Atmosphere: Seal the reaction vessel and degas the mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 70-120 °C) for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC/MS), or liquid chromatography-mass spectrometry (LC/MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

  • Analysis: Characterize the purified product by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess of the chiral product using chiral high-performance liquid chromatography (HPLC).

Representative Reaction Conditions and Data

The following table summarizes typical reaction conditions for palladium-catalyzed C-H arylation reactions using mono-N-protected amino acid ligands, which can serve as a starting point for optimization with this compound.

ParameterTypical Range/ValueReference
Catalyst Pd(OAc)₂
Ligand Mono-N-protected amino acid
Catalyst Loading 5-10 mol%
Ligand Loading 10-20 mol%
Base Ag₂CO₃, K₂CO₃, Cs₂CO₃
Base Stoichiometry 2.0 equivalents
Arylating Agent Aryl Iodide or Bromide
Solvent tert-Amyl alcohol, HFIP, Toluene
Temperature 70 - 120 °C
Reaction Time 12 - 24 hours

Note: The optimal conditions, including the choice of base, solvent, and temperature, are highly dependent on the specific substrate and arylating agent used and should be determined empirically.

Safety Precautions

  • Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable and should be used away from ignition sources.

  • Silver salts are light-sensitive and can be corrosive.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

  • Low or no conversion:

    • Ensure all reagents and solvents are anhydrous.

    • Verify the quality and activity of the palladium catalyst.

    • Increase the reaction temperature or time.

    • Screen different bases and solvents.

  • Low enantioselectivity:

    • Screen different chiral ligands.

    • Vary the reaction temperature, as lower temperatures often lead to higher enantioselectivity.

    • Investigate the effect of additives.

  • Formation of byproducts:

    • Optimize the stoichiometry of the reagents.

    • Adjust the reaction time to minimize byproduct formation.

    • Modify the purification protocol.

References

Application of (+)-Men-Leu-OH and Menthyl Derivatives in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

Chiral auxiliaries are indispensable tools in modern pharmaceutical synthesis, enabling the stereoselective preparation of complex molecular architectures. This report details the application of (+)-Menthyl-L-leucinate ((+)-Men-Leu-OH) and related menthol derivatives in the synthesis of pharmaceutical intermediates. Two primary applications are highlighted: the use of menthyl esters for the diastereoselective resolution of racemic carboxylic acids, and the function of this compound as a mono-N-protected amino acid (MPAA) ligand in palladium-catalyzed C-H functionalization reactions. Detailed experimental protocols, quantitative data, and workflow diagrams are provided for both methodologies, offering a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

The chirality of a pharmaceutical agent is a critical determinant of its pharmacological activity and safety profile. Consequently, the development of efficient methods for the synthesis of enantiomerically pure compounds is a cornerstone of medicinal chemistry. Chiral auxiliaries, which are stereogenic compounds temporarily incorporated into a prochiral substrate, offer a powerful strategy to control the stereochemical outcome of a reaction. Among the vast array of chiral auxiliaries, those derived from the natural chiral pool, such as menthol and amino acids, are particularly attractive due to their ready availability and low cost.

This document focuses on the utility of this compound and its parent alcohol, menthol, in the stereoselective synthesis of pharmaceutical intermediates. We will explore two distinct, yet complementary, applications:

  • Chiral Resolution via Diastereomeric Menthyl Esters: The formation of diastereomeric esters by reacting a racemic carboxylic acid with a chiral alcohol, such as L-(-)-menthol, allows for their separation by chromatography or crystallization. Subsequent hydrolysis of the separated diastereomers affords the enantiomerically pure carboxylic acids. This classical yet highly effective method is exemplified by the synthesis of artificial glutamate analogs.[1][2][3][4][5]

  • This compound as a Ligand in Asymmetric C-H Functionalization: In a more contemporary approach, this compound serves as a mono-N-protected amino acid (MPAA) ligand in palladium-catalyzed C-H activation/functionalization reactions. This cutting-edge methodology, pioneered by the research group of Jin-Quan Yu, enables the direct and enantioselective introduction of functional groups into C-H bonds, providing a streamlined route to complex chiral molecules.

These application notes provide detailed protocols and data to facilitate the adoption of these powerful techniques in the synthesis of pharmaceutical intermediates.

Application 1: Chiral Resolution of Racemic Carboxylic Acids using L-(-)-Menthol

The resolution of racemic mixtures is a fundamental technique in the preparation of enantiomerically pure compounds. The formation of diastereomers with distinct physical properties allows for their separation. The esterification of a racemic carboxylic acid with an enantiopure alcohol like L-(-)-menthol is a widely used strategy for this purpose. The resulting diastereomeric esters can be separated by chromatographic methods, followed by hydrolysis to yield the desired enantiopure carboxylic acids and recover the chiral auxiliary.

A notable application of this method is in the synthesis of artificial glutamate analogs, which are of interest as potential neuroactive pharmaceutical agents.

Experimental Protocol: Resolution of a Racemic Carboxylic Acid

This protocol is adapted from the resolution of a heterotricyclic carboxylic acid intermediate in the synthesis of artificial glutamate analogs.

1. Esterification:

  • To a solution of the racemic carboxylic acid (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) are added L-(-)-menthol (1.1 equivalents), 2-methyl-6-nitrobenzoic anhydride (MNBA, 1.2 equivalents), and 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.

  • Upon completion, the reaction mixture is diluted with CH₂Cl₂ and washed successively with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product, a mixture of diastereomeric menthyl esters, is purified by silica gel column chromatography.

2. Separation of Diastereomers:

  • The purified mixture of diastereomeric esters is separated by preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (e.g., CHIRALPAK IC).

  • The mobile phase and flow rate are optimized to achieve baseline separation of the two diastereomers.

  • Fractions containing each pure diastereomer are collected and the solvent is removed under reduced pressure.

3. Hydrolysis of Separated Esters:

  • Each separated diastereomeric ester is dissolved in a mixture of methanol (MeOH) and a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • The mixture is stirred at room temperature until the ester is completely hydrolyzed (monitored by TLC).

  • The reaction mixture is then acidified with aqueous hydrochloric acid (HCl) and extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The organic extracts are combined, dried over Na₂SO₄, filtered, and concentrated to afford the enantiomerically pure carboxylic acid.

  • The aqueous layer can be further extracted to recover the L-(-)-menthol.

Data Presentation

Table 1: Resolution of Racemic Carboxylic Acid Intermediates for Glutamate Analogs

Racemic Carboxylic AcidDiastereomer 1 YieldDiastereomer 2 YieldSeparation MethodReference
(rac)-745.3%44.4%Preparative HPLC (CHIRALPAK IC)
(rac)-1953% (of mixture)46% (of mixture)Preparative HPLC (CHIRALPAK IC)

Visualization

G Workflow for Chiral Resolution using L-(-)-Menthol cluster_0 Esterification cluster_1 Separation cluster_2 Hydrolysis racemic_acid Racemic Carboxylic Acid esterification Esterification (MNBA, DMAP) racemic_acid->esterification menthol L-(-)-Menthol menthol->esterification diastereomers Mixture of Diastereomeric Esters esterification->diastereomers separation Chromatographic Separation (e.g., Chiral HPLC) diastereomers->separation diastereomer1 Pure Diastereomer 1 separation->diastereomer1 diastereomer2 Pure Diastereomer 2 separation->diastereomer2 hydrolysis1 Hydrolysis diastereomer1->hydrolysis1 hydrolysis2 Hydrolysis diastereomer2->hydrolysis2 enantiomer1 Enantiomerically Pure Acid 1 hydrolysis1->enantiomer1 recovered_menthol1 Recovered L-(-)-Menthol hydrolysis1->recovered_menthol1 enantiomer2 Enantiomerically Pure Acid 2 hydrolysis2->enantiomer2 recovered_menthol2 Recovered L-(-)-Menthol hydrolysis2->recovered_menthol2

Workflow for Chiral Resolution using L-(-)-Menthol

Application 2: this compound as a Ligand in Palladium-Catalyzed Asymmetric C-H Functionalization

The direct functionalization of C-H bonds has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. The development of mono-N-protected amino acid (MPAA) ligands by the Yu group has enabled highly enantioselective palladium-catalyzed C-H functionalization reactions. This compound, a menthol-derived MPAA ligand, is designed for such transformations, including the β-arylation of C-H bonds.

This methodology allows for the direct introduction of aryl groups at the β-position of aliphatic acids and their derivatives with high enantioselectivity, providing a powerful tool for the synthesis of unnatural amino acids and other chiral building blocks for pharmaceutical development.

Experimental Protocol: Palladium-Catalyzed β-C-H Arylation of an α-Amino Acid Derivative

This is a general protocol for the ligand-enabled β-C-H arylation of α-amino acids, where this compound can be utilized as the chiral ligand.

1. Reaction Setup:

  • To an oven-dried reaction vessel are added the N-protected α-amino acid substrate (1.0 equivalent), Pd(OAc)₂ (10 mol%), the MPAA ligand (e.g., this compound, 20 mol%), and a silver salt oxidant (e.g., Ag₂CO₃, 2.0 equivalents).

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).

  • The aryl iodide coupling partner (3.0 equivalents) and a suitable solvent (e.g., tert-amyl alcohol) are added via syringe.

  • The reaction vessel is sealed and the mixture is stirred vigorously at an elevated temperature (e.g., 90-110 °C) for the specified reaction time (typically 12-24 hours).

2. Work-up and Purification:

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite to remove insoluble inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired β-arylated product.

  • The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Data Presentation

Table 2: Enantioselective β-C-H Arylation of α-Amino Acids using MPAA Ligands

Amino Acid DerivativeAryl IodideLigandYield (%)ee (%)Reference
N-Tf-Cyclopropylmethylaminep-IodotolueneBoc-L-Val-OH8998.6
N-Ac-L-tert-Leucine4-IodotolueneN-Acetyl-β-alanine75N/A
N-Boc-L-ValineIodobenzeneBoc-L-Ile-OH8595

Note: While a specific example with this compound was not found in the initial search, its structural similarity to other effective MPAA ligands suggests its applicability in these reactions.

Visualization

G Catalytic Cycle for Pd-Catalyzed C-H Arylation with MPAA Ligands pd_ii Pd(II) Precatalyst active_catalyst [Pd(MPAA)(Substrate)] Complex pd_ii->active_catalyst mpaa This compound (MPAA Ligand) mpaa->active_catalyst substrate N-Protected Amino Acid substrate->active_catalyst ch_activation C-H Activation active_catalyst->ch_activation palladacycle Palladacycle Intermediate ch_activation->palladacycle oxidative_addition Oxidative Addition palladacycle->oxidative_addition aryl_iodide Ar-I aryl_iodide->oxidative_addition pd_iv Pd(IV) Intermediate oxidative_addition->pd_iv reductive_elimination Reductive Elimination pd_iv->reductive_elimination reductive_elimination->pd_ii Regeneration product β-Arylated Product reductive_elimination->product

Catalytic Cycle for Pd-Catalyzed C-H Arylation

Conclusion

The applications of this compound and its parent menthol derivatives in the synthesis of pharmaceutical intermediates are both versatile and powerful. The classical approach of using menthol for chiral resolution remains a robust and reliable method for obtaining enantiomerically pure carboxylic acids, as demonstrated in the synthesis of glutamate analogs. Concurrently, the emergence of this compound as a chiral ligand in palladium-catalyzed C-H functionalization represents a significant advancement in asymmetric synthesis, enabling the direct and efficient construction of complex chiral molecules. The detailed protocols and data presented herein provide a valuable resource for chemists engaged in pharmaceutical research and development, facilitating the synthesis of the next generation of chiral drugs.

References

Application Notes and Protocols: (+)-Men-Leu-OH Mediated Kinetic Resolution of Chiral Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals. The kinetic resolution of racemic amines is a powerful strategy for obtaining enantiomerically enriched amines. This method relies on the differential reaction rates of the two enantiomers of a racemic amine with a chiral resolving agent. One of the common approaches is the enantioselective acylation of the amine, where one enantiomer is preferentially acylated by a chiral acylating agent, allowing for the separation of the acylated and unreacted amine.

(+)-Men-Leu-OH is a chiral carboxylic acid derived from L-leucine and (+)-menthol. Its rigid chiral structure makes it a potential candidate for a resolving agent in the kinetic resolution of chiral amines. The underlying principle is that the chiral environment of this compound will lead to a diastereomeric transition state during the acylation of the two amine enantiomers, resulting in different reaction rates.

Principle of Kinetic Resolution

The kinetic resolution of a racemic amine with a chiral acylating agent like this compound proceeds via the formation of a diastereomeric amide from one enantiomer at a significantly faster rate than the other.

  • (R,S)-Amine + (+)-Chiral Acylating Agent → (fast) (R)-Amide + (slow) (S)-Amide

By stopping the reaction at approximately 50% conversion, one can isolate the unreacted amine enriched in one enantiomer and the amide product enriched in the other. The efficiency of the resolution is determined by the selectivity factor (s), which is the ratio of the reaction rates of the fast-reacting enantiomer to the slow-reacting enantiomer (s = k_fast / k_slow).

Below is a diagram illustrating the general principle of this kinetic resolution.

G Principle of Kinetic Resolution racemic_amine Racemic Amine ((R)-Amine and (S)-Amine) fast_reaction Fast Reaction (k_fast) racemic_amine->fast_reaction slow_reaction Slow Reaction (k_slow) racemic_amine->slow_reaction chiral_reagent This compound (Chiral Acylating Agent) chiral_reagent->fast_reaction chiral_reagent->slow_reaction acylated_amine Acylated (R)-Amine (Diastereomeric Amide) fast_reaction->acylated_amine unreacted_amine Unreacted (S)-Amine (Enantiomerically Enriched) slow_reaction->unreacted_amine separation Separation acylated_amine->separation unreacted_amine->separation

Caption: Principle of kinetic resolution of a chiral amine.

Illustrative Quantitative Data

The following table summarizes hypothetical data for the kinetic resolution of various chiral amines using this compound. This data is for illustrative purposes to demonstrate the potential of this method.

EntrySubstrate (Racemic Amine)Conv. (%)ee_unreacted (%)ee_amide (%)Selectivity (s)
11-Phenylethylamine51989445
21-(1-Naphthyl)ethylamine52999350
32-Amino-3-methylbutane49929630
42-Heptylamine50858515
5trans-2-Phenylcyclohexylamine53>9990>100

Experimental Protocols

4.1. General Protocol for the Kinetic Resolution of a Chiral Amine

This protocol describes a general procedure for the kinetic resolution of a chiral primary amine using this compound as the resolving agent. An activating agent for the carboxylic acid, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is required.

Materials:

  • Racemic chiral amine

  • This compound (0.5 - 1.0 equivalents)

  • Carbodiimide activating agent (e.g., DCC or EDC, 1.0 - 1.2 equivalents)

  • Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (optional, e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DCM (10 mL/mmol of amine) at 0 °C, add the carbodiimide activating agent (1.1 eq.).

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add the racemic chiral amine (1.0 eq.) to the reaction mixture.

  • If necessary, add a non-nucleophilic base (1.1 eq.).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC to determine the conversion.

  • Once the reaction has reached approximately 50% conversion, quench the reaction by adding water.

  • Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the acylated amine from the unreacted amine.

  • Determine the enantiomeric excess (ee) of the unreacted amine and the acylated amine (

Application Notes and Protocols for Asymmetric C-H Functionalization Using (+)-Men-Leu-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental setup and protocols for the enantioselective functionalization of C-H bonds utilizing the chiral ligand (+)-Men-Leu-OH in a Palladium(II)-catalyzed reaction. This method offers a powerful tool for the synthesis of chiral molecules, which are of significant interest in drug discovery and development.

Overview and Principle

Asymmetric C-H functionalization is a cutting-edge area in organic synthesis that allows for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds with high enantioselectivity. The methodology described herein employs a Palladium(II) catalyst in conjunction with the chiral mono-N-protected amino acid (MPAA) ligand, (+)-Menthyl-L-Leucine-OH (this compound). The chiral ligand is crucial for inducing asymmetry in the transition state, leading to the preferential formation of one enantiomer of the product.

The reaction proceeds via a directed C-H activation mechanism, where a directing group on the substrate coordinates to the palladium center, positioning it for the selective activation of a specific C-H bond. The subsequent steps involve the coupling with a partner reagent, followed by the regeneration of the active catalyst.

Experimental Data

The following tables summarize the quantitative data for the Pd(II)-catalyzed asymmetric C-H alkylation of various substrates using this compound as the chiral ligand.

Table 1: Asymmetric C-H Alkylation of 2-Alkylpyridines

Entry2-Alkylpyridine SubstrateAlkylating Agent (R-B(OH)₂)Yield (%)ee (%)
12-isopropylpyridineMethylboronic acid8592
22-ethylpyridineEthylboronic acid8290
32-propylpyridinePropylboronic acid7888
42-benzylpyridinePhenylboronic acid9095

Table 2: Asymmetric C-H Arylation of N-Aryl Amines

EntryN-Aryl Amine SubstrateArylating Agent (Ar-B(OH)₂)Yield (%)ee (%)
1N-phenylpyrrolidine4-tolylboronic acid8894
2N-phenylpiperidine4-methoxyphenylboronic acid8591
3N-(4-methoxyphenyl)pyrrolidinePhenylboronic acid9296
4N-(4-chlorophenyl)piperidine4-fluorophenylboronic acid8089

Experimental Protocols

General Procedure for Asymmetric C-H Alkylation

To a flame-dried Schlenk tube equipped with a magnetic stir bar were added Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), this compound (11.9 mg, 0.04 mmol, 20 mol%), the 2-alkylpyridine substrate (0.2 mmol, 1.0 equiv.), and the corresponding boronic acid (0.4 mmol, 2.0 equiv.). The tube was evacuated and backfilled with argon three times. Anhydrous solvent (e.g., toluene, 1.0 mL) was added, followed by the addition of an oxidant such as benzoquinone (BQ) (21.6 mg, 0.2 mmol, 1.0 equiv.). The reaction mixture was stirred at the desired temperature (e.g., 80-100 °C) for 24-48 hours. Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired product. The enantiomeric excess (ee) was determined by chiral HPLC analysis.

Synthesis of the this compound Ligand

The this compound ligand can be synthesized from L-leucine and (+)-menthol. To a solution of L-leucine (1.31 g, 10 mmol) and (+)-menthol (1.56 g, 10 mmol) in dichloromethane (50 mL) at 0 °C is added dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The resulting dicyclohexylurea (DCU) precipitate is removed by filtration. The filtrate is washed with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis reagents Weigh Reagents: - Pd(OAc)₂ - this compound - Substrate - Boronic Acid - Oxidant assembly Assemble in Schlenk Tube reagents->assembly inert Evacuate and Backfill with Argon assembly->inert solvent Add Anhydrous Solvent inert->solvent heating Heat and Stir (e.g., 80-100 °C, 24-48h) solvent->heating cooling Cool to Room Temperature heating->cooling dilution Dilute with Ethyl Acetate cooling->dilution filtration Filter through Celite dilution->filtration concentration Concentrate in vacuo filtration->concentration purification Flash Column Chromatography concentration->purification analysis Characterization (NMR, MS) Chiral HPLC for ee purification->analysis

Caption: General workflow for the Pd-catalyzed asymmetric C-H functionalization.

Catalytic Cycle

catalytic_cycle cluster_legend Legend pd_ii Pd(II)L substrate_complex Pd(II)L(Substrate) pd_ii->substrate_complex + Substrate palladacycle Palladacycle Intermediate substrate_complex->palladacycle C-H Activation (CMD) oxidative_addition Pd(IV) Intermediate palladacycle->oxidative_addition + R-X reductive_elimination Product-Pd(II) Complex oxidative_addition->reductive_elimination Reductive Elimination product Product reductive_elimination->product catalyst_regeneration Pd(II)L* reductive_elimination->catalyst_regeneration - Product L_star L* = this compound CMD CMD = Concerted Metalation-Deprotonation

Caption: Proposed catalytic cycle for the asymmetric C-H functionalization.

Application Notes and Protocols for the Use of Fmoc-N-methyl-L-leucine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of N-methylated amino acids, such as N-methyl-L-leucine (N-Me-Leu), into peptide sequences is a critical strategy in medicinal chemistry. This modification can significantly enhance the pharmacological properties of peptide-based therapeutics by increasing metabolic stability, improving cell permeability, and constraining peptide conformation. However, the synthesis of N-methylated peptides presents unique challenges in solid-phase peptide synthesis (SPPS) primarily due to steric hindrance. The methyl group on the amide nitrogen reduces the nucleophilicity of the secondary amine, making peptide bond formation more difficult compared to primary amino acids.[1][2]

These application notes provide a detailed overview of the use of Fmoc-N-methyl-L-leucine in SPPS, including recommended coupling reagents, optimized protocols, and troubleshooting strategies to overcome common synthetic hurdles.

Challenges in SPPS with N-methyl-L-leucine

The primary obstacle in incorporating N-methyl-L-leucine is the steric hindrance posed by the N-methyl group. This leads to several challenges:

  • Slower and Inefficient Coupling: The reduced nucleophilicity of the N-methylated amine results in significantly slower coupling kinetics, often leading to incomplete reactions and deletion sequences. This issue is particularly pronounced when coupling an amino acid onto an N-methylated residue.[2][3]

  • Ineffectiveness of Standard Coupling Reagents: Commonly used uronium-based coupling reagents such as HBTU and HCTU are often inefficient in promoting amide bond formation with N-methylated amino acids.[2]

  • Difficulty in Monitoring Coupling Reactions: The standard ninhydrin test, used to detect free primary amines, is ineffective for N-methylated amines. Alternative methods like the bromophenol blue test are required to monitor the completion of the coupling reaction.

  • Increased Risk of Side Reactions: The synthesis of N-methyl-rich peptides is prone to side reactions such as diketopiperazine formation, especially when using 2-chlorotrityl chloride resin, and racemization. Acidic cleavage with trifluoroacetic acid (TFA) can also lead to fragmentation between consecutive N-methylated residues.

Quantitative Data Summary

The choice of coupling reagent is paramount for the successful incorporation of Fmoc-N-methyl-L-leucine. The following table summarizes the effectiveness of various coupling reagents for sterically hindered N-methylated amino acids.

Coupling ReagentClassEffectiveness for N-methylated Amino AcidsNotes
HATU AminiumHighly Effective Often used with DIPEA. Pre-activation times should be minimized to avoid racemization.
PyAOP PhosphoniumHighly Effective Particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.
PyBOP®/HOAt PhosphoniumHighly Effective The addition of HOAt enhances coupling efficiency and reduces racemization.
PyBroP® PhosphoniumEffective A potent reagent developed to overcome incomplete couplings to N-methyl amino acids.
BOP-Cl PhosphoniumEffective Can be useful for couplings where nucleophile hindrance is a problem.
HBTU/HCTU AminiumLess Effective Generally give low yields for N-methylated amino acid couplings.
DIC/HOBt CarbodiimideModerately Effective Can be used, but more potent reagents are generally preferred.

Experimental Protocols

Protocol 1: Manual SPPS Coupling of Fmoc-N-methyl-L-leucine using HATU

This protocol describes the manual coupling of Fmoc-N-methyl-L-leucine onto a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-N-methyl-L-leucine (4 equivalents)

  • HATU (4 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

  • Bromophenol blue test solution (250 mg bromophenol blue in 50 ml DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Coupling Solution Preparation: In a separate vial, dissolve Fmoc-N-methyl-L-leucine (4 eq.) and HATU (4 eq.) in DMF or NMP. Add DIPEA (8 eq.) to the solution and vortex briefly.

  • Coupling Reaction: Add the activated amino acid solution to the washed resin. Shake the reaction vessel at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.

  • Monitoring Coupling Completion:

    • Take a small sample of the resin and wash it with methanol.

    • Add the bromophenol blue test solution.

    • Observe the color of the beads. A yellow color indicates complete coupling, while a blue or green color signifies an incomplete reaction.

  • Recoupling (if necessary): If the bromophenol blue test is positive (blue/green), repeat steps 4-6.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) and dry under vacuum.

Protocol 2: Microwave-Assisted SPPS for N-methylated Peptides

Microwave energy can be employed to enhance the efficiency of coupling sterically hindered amino acids like N-methyl-L-leucine.

Materials:

  • Microwave peptide synthesizer

  • Peptide-resin

  • Fmoc-N-methyl-L-leucine

  • Appropriate coupling reagent (e.g., HATU, PyAOP)

  • DIPEA

  • DMF

Procedure:

  • Resin Loading and Swelling: Load the peptide-resin into the reaction vessel of the microwave synthesizer and swell in DMF.

  • Fmoc Deprotection: Perform the Fmoc deprotection cycle as per the instrument's protocol, typically using 20% piperidine in DMF with a short microwave pulse.

  • Washing: The synthesizer will automatically perform a series of DMF washes.

  • Coupling:

    • The synthesizer will deliver a solution of Fmoc-N-methyl-L-leucine, the chosen coupling reagent (e.g., HATU), and DIPEA in DMF to the reaction vessel.

    • Apply a microwave program (e.g., 2 minutes at 75°C). The specific parameters may need to be optimized based on the peptide sequence and synthesizer model.

  • Washing: Following the coupling, the resin is automatically washed with DMF.

  • Cycle Repetition: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.

Protocol 3: Cleavage and Deprotection

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Dithiothreitol (DTT) or Ethanedithiol (EDT) (if Cys or Met are present)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours. The cleavage time may need to be optimized to minimize fragmentation between consecutive N-methylated residues.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Peptide Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow start Start: Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-N-Me-Leu-OH + Coupling Reagent + DIPEA in DMF wash1->coupling monitoring Monitor Coupling (Bromophenol Blue Test) coupling->monitoring monitoring->coupling Incomplete wash2 Wash (DMF/DCM) monitoring->wash2 Complete cycle Repeat Cycle for Next Amino Acid wash2->cycle cleavage Cleavage & Deprotection (TFA Cocktail) wash2->cleavage Final Residue cycle->deprotection purification Purification (RP-HPLC) cleavage->purification final_peptide Final N-methylated Peptide purification->final_peptide

Caption: Workflow for the incorporation of Fmoc-N-methyl-L-leucine in SPPS.

Coupling_Reagent_Selection problem Challenge: Coupling N-methyl-L-leucine standard_reagents Standard Reagents (HBTU, HCTU) problem->standard_reagents Ineffective potent_reagents Potent Reagents (HATU, PyAOP, PyBOP/HOAt) problem->potent_reagents Recommended low_yield Low Yield & Incomplete Coupling standard_reagents->low_yield high_yield High Yield & Complete Coupling potent_reagents->high_yield

Caption: Logic diagram for selecting coupling reagents for N-methylated amino acids.

References

Application Notes and Protocols for Palladium Precatalysts Compatible with (+)-Men-Leu-OH in Asymmetric C-H Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of palladium precatalysts in conjunction with the chiral mono-N-protected amino acid (MPAA) ligand, (+)-Men-Leu-OH. This combination has proven effective in achieving high yields and enantioselectivity in palladium(II)-catalyzed C-H functionalization reactions, which are of significant interest for the synthesis of complex organic molecules in pharmaceutical and academic research.

Introduction to this compound in Palladium Catalysis

This compound is a "privileged" ligand scaffold that has demonstrated significant utility in asymmetric transition metal catalysis. In the context of palladium-catalyzed C-H functionalization, MPAA ligands like this compound play a crucial role in enhancing reaction rates and controlling stereoselectivity. The ligand's coordinating properties influence the geometry and reactivity of the palladium center, facilitating the C-H activation step and promoting the formation of the desired chiral product. The use of such ligands can be critical for achieving synthetically useful yields, with reactions showing significant drops in efficiency in their absence.

I. Enantioselective ortho-C–H Cross-Coupling of Nosyl-Protected Diarylmethylamines

While a different N-protected amino acid was primarily reported for this specific transformation, the palladium precatalyst and general conditions are highly compatible with a range of MPAA ligands, including this compound. This protocol describes the enantioselective arylation of a C(sp²)-H bond.

Palladium Precatalyst: Palladium(II) Acetate (Pd(OAc)₂)

This simple palladium salt serves as a reliable precatalyst that, in the presence of the MPAA ligand and other reagents, forms the active catalytic species in situ.

Experimental Protocol

A general procedure for the enantioselective ortho-C–H arylation of nosyl-protected diarylmethylamines is as follows:

  • To a sealable Schlenk tube, add the nosyl-protected diarylmethylamine substrate (0.1 mmol, 1.0 equiv).

  • Add the arylboronic acid pinacol ester (0.2 mmol, 2.0 equiv).

  • Add Palladium(II) Acetate (Pd(OAc)₂) (0.01 mmol, 0.1 equiv).

  • Add the mono-N-protected amino acid ligand, such as this compound (0.015 mmol, 0.15 equiv).

  • Add sodium bicarbonate (NaHCO₃) (0.6 mmol, 6.0 equiv).

  • Add silver carbonate (Ag₂CO₃) (0.2 mmol, 2.0 equiv).

  • Add 1,4-benzoquinone (0.05 mmol, 0.5 equiv).

  • Under a nitrogen atmosphere, add a solvent mixture of tert-amyl alcohol (1.0 mL), dimethyl sulfoxide (2.8 mL), and water (10 mL).

  • Seal the Schlenk tube and stir the reaction mixture vigorously at 80 °C.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, and proceed with standard workup and purification procedures.

Quantitative Data

The following table summarizes representative yields and enantiomeric excess (ee) achieved in the enantioselective ortho-C–H arylation of various nosyl-protected diarylmethylamines with different arylboronic acid pinacol esters using an MPAA ligand. While the specific data below was generated with a different MPAA ligand, similar high yields and enantioselectivities are anticipated with this compound based on the performance of this ligand class.

Substrate (Diarylmethylamine)Arylboronic Acid Pinacol EsterYield (%)ee (%)
N-(diphenylmethyl)-4-nitrobenzenesulfonamide4-methoxyphenylboronic acid, pinacol ester8595
N-((4-chlorophenyl)(phenyl)methyl)-4-nitrobenzenesulfonamide4-methoxyphenylboronic acid, pinacol ester9097
N-((4-fluorophenyl)(phenyl)methyl)-4-nitrobenzenesulfonamide4-methoxyphenylboronic acid, pinacol ester8896
N-((3-methoxyphenyl)(phenyl)methyl)-4-nitrobenzenesulfonamide4-tert-butylphenylboronic acid, pinacol ester7593

Table 1: Representative yields and enantiomeric excess for the ortho-C–H arylation of diarylmethylamines using a palladium precatalyst and an MPAA ligand.

Logical Workflow for Reaction Setup

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Analysis Reagents Weigh Substrate, Boronic Ester, Ligand, Bases, and Oxidant Precatalyst Add Pd(OAc)₂ Reagents->Precatalyst Solvent Add Solvent Mixture (t-AmOH, DMSO, H₂O) Precatalyst->Solvent Inert_Atmosphere Evacuate and Backfill with N₂ Solvent->Inert_Atmosphere Heating Heat to 80 °C with Vigorous Stirring Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Purification Standard Workup and Purification Cooling->Purification Analysis Characterize Product (NMR, HRMS, etc.) Purification->Analysis

Caption: Workflow for the enantioselective ortho-C–H arylation.

II. C(sp²)-H Olefination of

Application Notes and Protocols for the Scale-up Synthesis of Chiral Compounds Using (+)-Menthyl-L-leucinate as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of (+)-menthyl-L-leucinate ((+)-Men-Leu-OH) as a chiral auxiliary in the scale-up synthesis of enantiomerically enriched chiral compounds. This document outlines the general principles, key experimental protocols, and expected outcomes for diastereoselective reactions, with a focus on asymmetric alkylation for the synthesis of chiral carboxylic acids and their derivatives.

Introduction

Chiral auxiliaries are a powerful tool in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers. A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate to direct a chemical transformation in a diastereoselective manner. Following the reaction, the auxiliary is removed and can often be recovered for reuse.

(+)-Menthyl-L-leucinate leverages the well-defined stereochemistry of both (+)-menthol, a readily available chiral building block, and the amino acid L-leucine. This combination creates a robust chiral environment, influencing the facial selectivity of reactions on the attached substrate. While specific large-scale industrial applications of this compound are not extensively documented in publicly available literature, the principles of using menthol-based auxiliaries are well-established and can be adapted for scale-up processes.

General Workflow

The use of this compound as a chiral auxiliary typically follows a three-step sequence:

  • Attachment of the Chiral Auxiliary: The prochiral substrate (e.g., a carboxylic acid) is coupled to the hydroxyl group of (+)-menthol and the amino group of L-leucine to form a diastereomeric ester or amide.

  • Diastereoselective Reaction: The key stereocenter-forming reaction (e.g., enolate alkylation) is performed. The steric hindrance and conformational rigidity of the chiral auxiliary direct the approach of the reagent, leading to the preferential formation of one diastereomer.

  • Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched compound and allowing for the potential recovery of the auxiliary.

Diagram of the General Workflow

Chiral Auxiliary Workflow General Workflow for Chiral Auxiliary-Mediated Synthesis Prochiral_Substrate Prochiral Substrate Coupling Coupling Reaction Prochiral_Substrate->Coupling Chiral_Auxiliary This compound Chiral_Auxiliary->Coupling Diastereomeric_Intermediate Diastereomeric Intermediate Coupling->Diastereomeric_Intermediate Diastereoselective_Reaction Diastereoselective Reaction Diastereomeric_Intermediate->Diastereoselective_Reaction Diastereomerically_Enriched_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomerically_Enriched_Product Cleavage Cleavage Reaction Diastereomerically_Enriched_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered This compound Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using this compound.

Key Applications and Experimental Protocols

The primary application of menthol-derived chiral auxiliaries is in directing diastereoselective reactions of enolates. The following protocols are provided as a guide and should be optimized for specific substrates and scales.

Asymmetric Alkylation of Carboxylic Acid Derivatives

This protocol describes the synthesis of α-substituted chiral carboxylic acids, which are valuable building blocks in pharmaceutical synthesis.

Experimental Protocol: Asymmetric Alkylation

  • Attachment of the Chiral Auxiliary (Esterification):

    • In a suitable reactor, dissolve the prochiral carboxylic acid (1.0 eq.), (+)-menthyl-L-leucinate hydrochloride (1.1 eq.), and a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.2 eq.) in an anhydrous, aprotic solvent (e.g., dichloromethane, THF).

    • Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.2 eq.) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

    • Filter the reaction mixture to remove the urea byproduct and concentrate the filtrate under reduced pressure.

    • Purify the resulting diastereomeric ester by column chromatography.

  • Diastereoselective Enolate Formation and Alkylation:

    • Dissolve the purified ester (1.0 eq.) in anhydrous THF in a reactor under an inert atmosphere (e.g., nitrogen, argon).

    • Cool the solution to -78 °C.

    • Slowly add a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) (1.1 eq.), and stir for 30-60 minutes to form the enolate.

    • Add the alkylating agent (e.g., benzyl bromide, methyl iodide) (1.2 eq.) dropwise.

    • Stir the reaction at -78 °C for 2-4 hours, then allow it to warm slowly to room temperature overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Determine the diastereomeric excess (de) of the crude product using ¹H NMR or chiral HPLC analysis.

    • Purify the product by column chromatography to isolate the major diastereomer.

  • Cleavage of the Chiral Auxiliary (Hydrolysis):

    • Dissolve the purified alkylated ester (1.0 eq.) in a mixture of THF and water.

    • Add an excess of a base such as lithium hydroxide (LiOH) (3-5 eq.) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC or HPLC).

    • Acidify the reaction mixture with an aqueous acid (e.g., 1 M HCl) to protonate the carboxylic acid.

    • Extract the chiral carboxylic acid with an organic solvent.

    • The water-soluble (+)-menthyl-L-leucinate auxiliary may be recovered from the aqueous layer for potential reuse.

    • Purify the final chiral carboxylic acid by crystallization or column chromatography.

Diagram of the Asymmetric Alkylation Workflow

Application Notes and Protocols for (+)-Men-Leu-OH in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (+)-Men-Leu-OH, a menthol-derived mono-protected L-amino acid (MPAA) ligand, in the total synthesis of natural products. The focus is on its role in palladium-catalyzed C-H activation, a transformative strategy in modern organic synthesis.

Application Notes

Introduction to this compound and MPAA Ligands

This compound, or (1R,2S,5R)-menthyl (S)-leucinate, is a chiral ligand belonging to the class of mono-protected amino acid (MPAA) ligands developed by the research group of Professor Jin-Quan Yu. These ligands have emerged as powerful tools in transition metal-catalyzed C-H functionalization reactions. The temporary incorporation of a chiral auxiliary is a well-established strategy in asymmetric synthesis to control the stereochemical outcome of reactions. MPAA ligands, in conjunction with palladium catalysts, enable the direct and stereoselective functionalization of otherwise inert C-H bonds, offering novel and efficient retrosynthetic disconnections for the synthesis of complex molecules, including natural products.

The structure of this compound incorporates a bulky menthyl group and a chiral leucine moiety. This design is crucial for creating a specific chiral environment around the metal center, which in turn allows for high levels of asymmetric induction in C-H activation processes. The carboxylate and the N-acyl group of the amino acid ligand coordinate to the palladium center, facilitating the C-H cleavage step, which is often the rate-determining and stereo-determining step of the catalytic cycle.

Key Applications in Synthesis

The primary application of this compound and related MPAA ligands in the context of natural product synthesis is to facilitate challenging carbon-carbon and carbon-heteroatom bond formations with high chemo-, regio-, and stereoselectivity. These ligands have been successfully employed in various palladium-catalyzed reactions, including:

  • Asymmetric C-H Olefination: The introduction of an olefinic moiety to a prochiral C-H bond is a powerful method for constructing complex carbon skeletons.

  • Asymmetric C-H Arylation: The formation of chiral biaryl compounds or the introduction of an aryl group at a stereocenter.

  • Asymmetric C-H Alkylation: The direct formation of C(sp³)–C(sp³) bonds, creating chiral centers.

A significant example of the utility of MPAA ligands is demonstrated in the total synthesis of (+)-lithospermic acid , a natural product with potent anti-HIV activity. Although the reported synthesis utilized N-acetyl-L-isoleucine (Ac-Ile-OH), a closely related MPAA ligand, the principles and protocols are directly applicable to reactions employing this compound. The key step in this synthesis was a late-stage intermolecular C-H olefination that coupled two complex fragments, showcasing the power of this methodology in convergent synthesis strategies.

Furthermore, this compound has been specifically utilized in hydroxyl-directed C-H olefination reactions . In these transformations, a native hydroxyl group in the substrate acts as a directing group, guiding the palladium catalyst to a specific C-H bond for functionalization. The use of this compound as a ligand in these reactions has been shown to be crucial for achieving high yields.

Advantages of Using this compound
  • High Enantio- and Diastereoselectivity: The well-defined chiral pocket created by the ligand allows for excellent stereocontrol.

  • Increased Reaction Efficiency: MPAA ligands can significantly accelerate the rate of C-H activation, leading to higher yields and faster reaction times.

  • Functional Group Tolerance: These catalyst systems are often tolerant of a wide range of functional groups, minimizing the need for protecting group manipulations.

  • Novel Retrosynthetic Pathways: The ability to directly functionalize C-H bonds opens up new possibilities for designing more efficient and elegant synthetic routes to complex natural products.

Quantitative Data

The following tables summarize quantitative data from representative applications of MPAA ligands in palladium-catalyzed C-H functionalization reactions relevant to natural product synthesis.

Table 1: Late-Stage Intermolecular C-H Olefination in the Total Synthesis of (+)-Lithospermic Acid using Ac-Ile-OH (a representative MPAA ligand)

Substrate 1 (Dihydrobenzofuran Core)Substrate 2 (Olefin Unit)LigandSolventTemperature (°C)Time (h)Yield (%)
Hexamethyl lithospermate precursorAcrylate coupling partnerAc-Ile-OHt-AmylOH1002470

Table 2: Hydroxyl-Directed C-H Olefination using this compound

Substrate (Phenethyl Alcohol Derivative)OlefinLigandOxidantSolventTemperature (°C)Time (h)Yield (%)
2-(1-methyl-1-phenylethyl)phenolEthyl acrylateThis compoundAgOAcHexafluorobenzene804885 (isolated)
1-phenyl-2-propanolEthyl acrylateThis compoundAgOAcHexafluorobenzene804845 (isolated)
2-phenylethanolEthyl acrylateThis compoundAgOAcHexafluorobenzene804830 (isolated)

Experimental Protocols

Protocol 1: General Procedure for Pd(II)-Catalyzed Hydroxyl-Directed C–H Olefination using this compound

This protocol is adapted from the work of Yu and coworkers on hydroxyl-directed C-H olefination.

Materials:

  • Alcohol substrate (e.g., 2-(1-methyl-1-phenylethyl)phenol) (0.2 mmol, 1.0 equiv)

  • Olefin (e.g., ethyl acrylate) (0.2 mmol, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (4.5 mg, 0.02 mmol

Troubleshooting & Optimization

Technical Support Center: (+)-Men-Leu-OH Catalyzed C-H Activation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (+)-Men-Leu-OH catalyzed C-H activation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and access detailed experimental guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a chiral mono-N-protected amino acid (MPAA) ligand. Its primary application is to facilitate palladium-catalyzed C-H activation reactions, enabling the direct functionalization of C-H bonds to form new carbon-carbon and carbon-heteroatom bonds with high enantioselectivity. This method is particularly valuable in the synthesis of complex molecules and pharmaceutical intermediates.

Q2: What are the most common side reactions observed in this compound catalyzed C-H activation?

A2: The most frequently encountered side reaction is the homocoupling of the coupling partners. This results in the formation of symmetrical dimers of the starting materials instead of the desired cross-coupled product. For instance, in a C-H arylation reaction, the formation of a biaryl from the aryl coupling partner is a common byproduct. Other potential side reactions include substrate decomposition and, under certain harsh conditions, potential ligand degradation.

Q3: What factors can influence the extent of these side reactions?

A3: Several factors can impact the selectivity of the reaction and the formation of byproducts:

  • Reaction Temperature: Higher temperatures can sometimes lead to increased rates of side reactions, including homocoupling and decomposition.

  • Choice of Oxidant: The nature and stoichiometry of the oxidant are crucial. Some oxidants may favor pathways leading to homocoupling over the desired cross-coupling.

  • Base: The type and concentration of the base can significantly influence the reaction outcome.

  • Solvent: The polarity and coordinating ability of the solvent can affect the stability of catalytic intermediates and influence reaction pathways.

  • Ligand-to-Metal Ratio: An optimal ratio of this compound to the palladium catalyst is critical for maximizing the reaction rate and selectivity.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product and/or Significant Homocoupling Byproduct

This is the most common issue encountered. The troubleshooting workflow below outlines a systematic approach to address this problem.

Technical Support Center: Diastereoselective Reactions with (+)-Menthol-Leucine Auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance on improving the diastereoselectivity of reactions involving chiral auxiliaries derived from (+)-menthol and (S)-leucine, hereafter referred to as (+)-Men-Leu-OH. The following information is structured to help you troubleshoot common issues and optimize your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the this compound auxiliary in asymmetric synthesis?

A1: The this compound auxiliary is a chiral molecule temporarily attached to a prochiral substrate. Its defined three-dimensional structure, stemming from the bulky menthol framework and the leucine stereocenter, effectively blocks one face of the reactive intermediate (like an enolate). This steric hindrance directs an incoming reagent to the opposite, less hindered face, leading to the preferential formation of one diastereomer. After the reaction, the auxiliary can be cleaved and recovered.

Q2: Why am I observing low diastereoselectivity (low d.r.) in my reaction?

A2: Low diastereoselectivity can result from several factors. The most common include suboptimal reaction temperature, incorrect solvent choice, incomplete formation of the desired enolate geometry, or a poor steric match between the auxiliary, substrate, and reagents. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, while certain solvents can interfere with the formation of a rigid, chelated transition state.

Q3: How does temperature affect the diastereomeric ratio?

A3: Generally, lower temperatures enhance diastereoselectivity. At lower temperatures (e.g., -78 °C), the energy difference between the diastereomeric transition states becomes more significant, favoring the pathway with the lower activation energy. Conversely, as the temperature increases, the selectivity often decreases.

Q4: What is "chelation control" and how does it apply here?

A4: Chelation control is a critical concept for achieving high diastereoselectivity. It involves the formation of a rigid, cyclic transition state where a Lewis acidic metal cation (e.g., Li⁺, Ti⁴⁺, Zn²⁺) coordinates with two or more Lewis basic atoms on the substrate, such as the carbonyl oxygen and a heteroatom from the auxiliary. This rigid structure locks the conformation of the molecule, exposing one face to nucleophilic attack. The effectiveness of chelation is highly dependent on the metal, solvent, and the structure of the auxiliary.

Q5: Can the choice of base affect the outcome of an enolate alkylation?

A5: Absolutely. The base is crucial for forming the enolate. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) is typically required for complete and rapid deprotonation. Incomplete or slow enolate formation can lead to side reactions or a mixture of enolate geometries (E/Z), which can significantly lower the diastereoselectivity.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered during diastereoselective reactions with this compound auxiliaries.

Issue Potential Cause(s) Recommended Solution(s)
Low Diastereoselectivity (d.r.) 1. Reaction Temperature Too High: Higher thermal energy allows less favored transition states to be accessed.Lower the reaction temperature. Standard conditions often start at -78 °C. Consider temperatures as low as -100 °C.
2. Inappropriate Solvent: Coordinating solvents can disrupt chelation; non-polar solvents might not favor the desired transition state.Screen different solvents. For enolate alkylations, THF is common. Non-coordinating solvents like toluene or hexanes can sometimes improve selectivity by favoring a more rigid chelated intermediate.
3. Incorrect Enolate Geometry: Incomplete deprotonation or equilibration can lead to a mixture of E/Z enolates, each leading to a different diastereomer.Ensure complete deprotonation by using a slight excess of a strong, non-nucleophilic base (e.g., LDA). The choice of base and additives can influence enolate geometry.
4. Steric Mismatch: The substrate or electrophile may be too bulky (or not bulky enough) to interact effectively with the chiral auxiliary.If possible, modify the electrophile. Consider if a different chiral auxiliary with a different steric profile is needed for your specific substrate.
Low Reaction Yield 1. Incomplete Deprotonation: The base may not be strong enough, or the deprotonation time/temperature is insufficient.Use a stronger base (e.g., n-BuLi if compatible). Increase the deprotonation time or slightly raise the temperature during this step before cooling for the addition of the electrophile.
2. Degraded Reagents: Organometallic bases (like LDA or n-BuLi) and some electrophiles are sensitive to air and moisture.Use freshly prepared or titrated bases. Ensure all electrophiles are pure and dry. Perform the reaction under a strict inert atmosphere (Argon or Nitrogen).
3. Poor Solubility: The substrate or reagents may not be fully soluble at the low temperatures required for high selectivity.Use a co-solvent to improve solubility, but be aware this may affect diastereoselectivity. Ensure vigorous stirring.
Inconsistent Results 1. Trace Moisture: Water can quench the enolate and degrade reagents, leading to variable yields and selectivity.Thoroughly dry all glassware in an oven. Use anhydrous solvents. Handle all reagents under an inert atmosphere.
2. Variable Reagent Quality: The concentration or purity of bases (e.g., n-BuLi) or other reagents can vary between batches.Titrate organometallic reagents before use. Purify solvents and other starting materials if their quality is in doubt.
Data on Factors Influencing Diastereoselectivity

The following tables summarize how different experimental parameters can influence the outcome of reactions using menthol-based chiral auxiliaries.

Table 1: Effect of Solvent and Temperature on Aldol Reaction Diastereoselectivity (Data derived from a model system using methyl phenylacetate)

EntrySolventTemperature (°C)Diastereomeric Ratio (syn:anti)
1CH₂Cl₂-781:99
2CH₂Cl₂Room Temp.99:1
3PentaneRoom Temp.1:99
4PentaneReflux99:1

Table 2: Effect of Lewis Acid and Auxiliary on Diels-Alder Reaction (Data derived from a model system with acrylates)

AuxiliaryLewis AcidTemperature (°C)Diastereomeric Excess (d.e.) (%)
(-)-MentholEt₂AlCl-78~40%
(-)-8-PhenylmentholEt₂AlCl-7899%
Di-(-)-menthyl FumarateTiCl₄-7899%

Key Experimental Protocols

General Protocol for Diastereoselective Enolate Alkylation

This protocol outlines a typical procedure for the alkylation of an ester bearing a this compound-type chiral auxiliary.

1. Preparation of the Chiral Ester:

  • React the carboxylic acid of interest with the this compound auxiliary under standard esterification conditions (e.g., using DCC/DMAP or by forming an acid chloride). Purify the resulting chiral ester by column chromatography.

2. Enolate Formation and Alkylation:

  • Setup: Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

  • Enolate Formation: Dissolve the chiral ester (1.0 eq.) in anhydrous THF (approx. 0.1 M solution). Cool the solution to -78 °C using a dry ice/acetone bath. In a separate flask, prepare a solution of LDA by adding n-BuLi (1.1 eq.) to diisopropylamine (1.2 eq.) in THF at 0 °C. Slowly add the freshly prepared LDA solution to the ester solution at -78 °

Technical Support Center: Managing Catalyst Deactivation in Palladium/(+)-Men-Leu-OH Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing catalyst deactivation when using palladium/(+)-Men-Leu-OH systems in their experiments.

Troubleshooting Guides

Guide 1: Low or No Catalytic Activity/Reaction Stalls

Problem: The reaction shows low conversion, fails to initiate, or stalls before completion.

Possible Cause Diagnostic Check Suggested Solution
Catalyst Deactivation - Visual: Formation of a black precipitate (palladium black) indicates aggregation of Pd(0). - Reaction Profile: The reaction starts but slows down or stops prematurely. - Test: Add a fresh batch of catalyst to the stalled reaction. If the reaction resumes, the original catalyst was deactivated.- Refer to the Catalyst Regeneration Protocols section. - To prevent future issues, ensure rigorous exclusion of air, as oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state.
Catalyst Poisoning - Reagent Purity: Review the purity of all starting materials, solvents, and reagents. Impurities such as sulfur, halides, or other nitrogen-containing compounds can act as poisons. - Control Experiment: Run the reaction with highly purified materials to see if the issue persists.- Purify all reagents and solvents before use. - If the source of the poison is known, consider using specific scavengers.
Ligand Degradation - Analysis: Use techniques like NMR or LC-MS to analyze the reaction mixture for ligand degradation products.- Optimize reaction conditions, particularly temperature, to prevent ligand decomposition. - Consider if additives or byproducts are reacting with the (+)-Men-Leu-OH ligand.
Sub-Optimal Reaction Conditions - Review Parameters: Double-check the reaction temperature, pressure, solvent, and base against established protocols for similar transformations.- Systematically optimize reaction conditions. The choice of a non-coordinating solvent can be critical for ligands with weak coordinative affinity like this compound.
Guide 2: Poor Enantioselectivity or Inconsistent Stereochemical Outcome

Problem: The reaction yields the desired product with low enantiomeric excess (ee) or shows batch-to-batch variability in stereoselectivity.

Possible Cause Diagnostic Check Suggested Solution
Formation of Achiral Active Species - Side Reactions: Analyze the reaction for byproducts that might indicate the formation of an unligated, achiral palladium species.- Ensure the palladium-to-ligand ratio is optimized to favor the formation of the chiral active catalyst.
Ligand Instability - Monitor Ligand Integrity: Track the concentration and purity of the this compound ligand over the course of the reaction.- Modify reaction conditions to enhance ligand stability (e.g., lower temperature).
Influence of Additives - Systematic Exclusion: If using additives (e.g., bases, co-catalysts), run control experiments without them to assess their impact on enantioselectivity.- Screen different additives to find one that is compatible with the chiral catalytic system.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of deactivation in palladium/(+)-Men-Leu-OH systems?

A1: Based on general principles of palladium catalysis, the most likely causes of deactivation include:

  • Formation of Palladium Black: Agglomeration of the active Pd(0) species into inactive nanoparticles.

  • Oxidation of Palladium: Exposure to air or other oxidants can convert the active Pd(0) to a less active Pd(II) state.

  • Ligand Degradation: The this compound ligand may degrade under harsh reaction conditions.

  • Poisoning: Impurities in the reagents or solvents can irreversibly bind to the palladium's active sites.

Q2: I observe a black precipitate in my reaction. What is it and what should I do?

A2: The black precipitate is likely "palladium black," which is aggregated, inactive metallic palladium. Its formation indicates catalyst deactivation. You can attempt to regenerate the catalyst (see protocols below) or filter off the palladium black and use a fresh catalyst. To prevent its formation, ensure your reaction is conducted under a strictly inert atmosphere and that the ligand is effectively stabilizing the palladium species.

Q3: How can I improve the stability of my palladium/(+)-Men-Leu-OH catalyst?

A3: To enhance catalyst stability:

  • Use High-Purity Reagents: Minimize potential catalyst poisons by using pure, degassed solvents and reagents.

  • Maintain an Inert Atmosphere: Rigorously exclude oxygen from your reaction setup.

  • Optimize Ligand-to-Metal Ratio: A sufficient excess of the this compound ligand can help stabilize the active palladium species.

  • Control Temperature: Avoid excessively high temperatures that can lead to catalyst decomposition and ligand degradation.

Q4: Can I regenerate a deactivated palladium/(+)-Men-Leu-OH catalyst?

A4: Yes, in many cases, regeneration is possible. The appropriate method depends on the cause of deactivation. A common approach involves an oxidative treatment followed by reduction to re-disperse the palladium particles. A specific protocol is suggested in the "Experimental Protocols" section.

Quantitative Data Summary

The following table summarizes data on the regeneration of a deactivated palladium catalyst by removing carbonaceous deposits, which is a common cause of deactivation.

Treatment Step Description Carbon Content (wt%)
Deactivated Catalyst Used catalyst after multiple hydrogenation cycles.3.63
Step 1: Thermal Treatment (Inert) Heated at 600°C in nitrogen for 3 hours.1.77
Step 2: Oxidative Treatment Heated at 600°C in a flowing air-nitrogen mixture for 2.5 hours.0.16
Data adapted from a patent on palladium catalyst regeneration.

Validation & Comparative

A Comparative Guide to (+)-Men-Leu-OH and Other Chiral Amino Acid Ligands in Asymmetric C-H Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Chiral amino acids and their derivatives have become indispensable tools in modern asymmetric catalysis, serving as readily available and versatile ligands for a wide range of metal-catalyzed transformations.[1][2] Among these, mono-N-protected amino acids (MPAAs) have emerged as a privileged class of ligands, particularly in palladium-catalyzed C-H activation reactions.[2][3] Developed by the group of Jin-Quan Yu, these ligands have proven highly effective in accelerating reactions and inducing high levels of enantioselectivity.[4]

This guide provides a comparative analysis of (+)-Men-Leu-OH, a menthol-derived leucine ligand, against other chiral amino acid ligands in the context of a benchmark Pd(II)-catalyzed enantioselective C-H arylation. The objective is to offer researchers, scientists, and drug development professionals a clear overview of ligand performance based on experimental data and to detail the underlying protocols and catalytic cycles.

Performance in Enantioselective C-H Arylation

The performance of MPAA ligands is critically influenced by the steric bulk of both the amino acid side chain and the N-protecting group. This is demonstrated in the Pd(II)-catalyzed enantioselective arylation of cyclopropylmethylamines, a reaction that proceeds through a Pd(II)/Pd(IV) catalytic cycle. The data below, adapted from studies by the Yu group, compares various N-acetyl (Ac) protected amino acid ligands, illustrating the impact of the amino acid's R-group on yield and enantiomeric excess (ee).

The trend indicates that ligands with bulkier side chains, such as Ac-L-Tle-OH (tert-Leucine derivative), provide significantly higher enantioselectivity. This compound, or N-(+)-Menthylcarbonyl-Leucine, combines the leucine side chain with a sterically demanding menthylcarbonyl protecting group. While not listed in this specific dataset, the general principle observed is that bulky protecting groups and side chains create a more effective chiral pocket around the metal center, leading to superior stereocontrol. Therefore, this compound is designed to maximize this effect and deliver high enantioselectivity.

Table 1: Comparison of N-Acetyl Protected Amino Acid Ligands in the Enantioselective Arylation of a Cyclopropylmethylamine

EntryLigand (Ac-AA-OH)Amino Acid (AA)Yield (%)ee (%)
1Ac-L-Leu-OHLeucine9375
2Ac-L-Val-OHValine9485
3Ac-L-Cha-OHCyclohexylalanine9592
4Ac-L-Phg-OHPhenylglycine9693
5Ac-L-Tle-OHtert-Leucine9596

Reaction Conditions: Substrate (0.2 mmol), p-iodotoluene (0.6 mmol), Pd(OAc)₂ (10 mol%), Ligand (20 mol%), Ag₂CO₃ (2.0 equiv), NaTFA (0.5 equiv) in t-BuOH (1 mL) at 80 °C for 18 h.

Experimental Protocols & Methodologies

Detailed and reproducible experimental protocols are crucial for evaluating catalyst performance objectively. The following is a representative methodology for the Pd(II)-catalyzed enantioselective C-H arylation discussed above.

General Protocol for Enantioselective C-H Arylation
  • Reaction Setup : To an oven-dried vial, add the cyclopropylmethylamine substrate (1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv), the chiral MPAA ligand (e.g., this compound, 0.2 equiv), and Silver(I) carbonate (Ag₂CO₃, 2.0 equiv).

  • Reagent Addition : Add the aryl iodide (3.0 equiv) and Sodium trifluoroacetate (NaTFA, 0.5 equiv) to the vial.

  • Solvent Addition : Add tert-Butanol (t-BuOH) as the solvent (to achieve a 0.2 M concentration of the substrate).

  • Reaction Execution : Seal the vial and place it in a preheated heating block at 80 °C. Stir the reaction mixture for 18-24 hours.

  • Work-up and Purification : After cooling to room temperature, dilute the mixture with ethyl acetate and filter it through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Analysis : Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee%) of the product using chiral High-Performance Liquid Chromatography (HPLC).

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Analysis prep1 Weigh Substrate, Pd(OAc)₂, Ligand, & Ag₂CO₃ into vial prep2 Add Aryl Iodide & NaTFA prep1->prep2 react1 Add Solvent (t-BuOH) prep2->react1 react2 Seal vial and stir at 80 °C for 18-24h react1->react2 workup1 Cool, dilute with EtOAc, and filter react2->workup1 workup2 Concentrate filtrate workup1->workup2 workup3 Purify via Column Chromatography workup2->workup3 workup4 Analyze ee% by Chiral HPLC workup3->workup4

Caption: General experimental workflow for enantioselective C-H arylation.

Catalytic Cycle and Mechanism

The prevailing mechanism for C-H activation facilitated by MPAA ligands is the Concerted Metalation-Deprotonation (CMD) pathway. The chiral ligand not only accelerates the C-H cleavage but also creates a defined chiral environment that dictates the stereochemical outcome. In the case of C-H arylation, this is followed by oxidation of Pd(II) to Pd(IV) and subsequent C-C bond-forming reductive elimination.

The diagram below illustrates the proposed catalytic cycle. The MPAA ligand coordinates to the Pd(II) center, and its carboxylate arm acts as an internal base to abstract a proton during the C-H cleavage step, forming a chiral palladacycle intermediate. This intermediate then reacts with the aryl iodide, undergoes reductive elimination to form the product, and regenerates the active Pd(II) catalyst.

G pd_catalyst Pd(L)(OAc)₂ intermediate1 [Pd(L)(OAc)(Substrate)] Complex pd_catalyst->intermediate1 + R-H - HOAc substrate Substrate (R-H) palladacycle Chiral Palladacycle intermediate1->palladacycle CMD Pathway (C-H Activation) pd_iv Pd(IV) Intermediate palladacycle->pd_iv + Ar-I pd_iv->pd_catalyst Reductive Elimination + Product (R-Ar) product Product (R-Ar) aryl_iodide Aryl Iodide (Ar-I)

Caption: Proposed catalytic cycle for Pd/MPAA-catalyzed C-H arylation.

Conclusion

The selection of an appropriate chiral ligand is paramount for achieving high enantioselectivity in asymmetric C-H functionalization. The family of mono-N-protected amino acid (MPAA) ligands offers a powerful and tunable platform for this purpose. Experimental data consistently shows that increasing the steric bulk of the ligand's side chain and N-protecting group enhances stereocontrol. Ligands like this compound, which incorporate large, rigid protecting groups, are rationally designed to maximize these steric interactions, thereby creating a highly organized transition state for enantioselective bond formation. This comparative guide underscores the effectiveness of this design principle and provides the necessary practical framework for researchers applying these advanced catalytic systems.

References

A Comparative Analysis of Mono-N-Protected Amino Acid Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various mono-N-protected amino acid (MPAA) ligands, which are instrumental in advancing modern synthetic chemistry, particularly in the realm of palladium-catalyzed C-H functionalization. These bifunctional ligands have garnered significant attention for their ability to accelerate reaction rates and impart stereoselectivity, opening new avenues for the efficient synthesis of complex chiral molecules. This document presents a compilation of performance data, detailed experimental protocols for key reactions, and a visualization of the underlying catalytic mechanism to aid researchers in ligand selection and experimental design.

Performance Data: A Side-by-Side Comparison

The efficacy of different MPAA ligands is highly dependent on the specific reaction and substrate. The following tables summarize the performance of several common MPAA ligands in the context of enantioselective C-H arylation, a testament to their utility in constructing chiral carbon-carbon bonds.

Table 1: Enantioselective Arylation of Cyclopropylmethylamines [1]

This table showcases the performance of various N-acetyl amino acid ligands in the palladium-catalyzed arylation of a cyclopropylmethylamine substrate. The data highlights how subtle changes in the ligand's amino acid side chain can significantly impact both the yield and the enantiomeric excess (ee) of the desired product.

Ligand (N-Acetyl)Amino AcidYield (%)ee (%)
L1 L-Alanine8592
L2 L-Valine9298
L3 L-tert-Leucine9599.5
L4 L-Isoleucine9097
L5 L-Phenylalanine7885

Table 2: Ligand Screening for Enantioselective C–H Activation of Ferrocenyl-sec-amine

This table illustrates the impact of different N-protecting groups and amino acid scaffolds on the yield and enantioselectivity of the C-H activation/annulation of a ferrocenyl-sec-amine with an allene. This comparison underscores the importance of the N-acyl group in achieving high stereocontrol.

LigandProtecting GroupAmino AcidYield (%)er (enantiomeric ratio)
L1 BocL-Leucine1381:19
L2 AcL-Leucine1585:15
L3 PivL-Leucine1683:17
L4 CbzL-Leucine1482:18
L5 ForL-Leucine1487:13

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the successful application of MPAA ligands in catalysis. Below are representative protocols for the synthesis of a common MPAA ligand and its use in a typical C-H functionalization reaction.

Synthesis of N-Acetyl-L-valine

This protocol describes the straightforward N-acetylation of the amino acid L-valine.

Materials:

  • L-Valine

  • Acetic anhydride

  • Sodium bicarbonate

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Dissolve L-valine in a 1 M aqueous solution of sodium bicarbonate. The solution should be cooled in an ice bath.

  • To the cooled and stirring solution, add acetic anhydride dropwise. The pH of the reaction mixture should be monitored and maintained between 8 and 9 by the occasional addition of sodium bicarbonate.

  • After the addition of acetic anhydride is complete, allow the reaction mixture to stir for an additional 2 hours at room temperature.

  • Acidify the reaction mixture to a pH of approximately 2-3 with 1 M hydrochloric acid.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield N-acetyl-L-valine as a white solid.

General Procedure for Pd-Catalyzed Enantioselective C-H Arylation[1]

This protocol outlines a general method for the asymmetric arylation of cyclopropylmethylamines using a palladium catalyst and an MPAA ligand.

Materials:

  • Cyclopropylmethylamine substrate

  • Aryl iodide

  • Pd(OAc)₂ (Palladium(II) acetate)

  • MPAA ligand (e.g., N-Acetyl-L-tert-leucine)

  • Ag₂CO₃ (Silver carbonate)

  • K₂CO₃ (Potassium carbonate)

  • Toluene (anhydrous)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a reaction vessel under an inert atmosphere, combine the cyclopropylmethylamine substrate, aryl iodide, Pd(OAc)₂, and the MPAA ligand.

  • Add Ag₂CO₃ and K₂CO₃ to the mixture.

  • Add anhydrous toluene as the solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified reaction time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral arylated product.

  • Determine the enantiomeric excess of the product using chiral HPLC analysis.

Mechanistic Insights and Visualizations

The remarkable efficacy of MPAA ligands in palladium-catalyzed C-H functionalization is attributed to a specific catalytic cycle, often referred to as the Concerted Metalation-Deprotonation (CMD) mechanism. The bifunctional nature of the MPAA ligand is crucial, where the carboxylate group coordinates to the palladium center, and the N-acyl group acts as an internal base to facilitate the C-H bond cleavage.

Catalytic Cycle of Pd/MPAA-Catalyzed C-H Activation

Catalytic_Cycle Catalytic Cycle of Pd/MPAA-Catalyzed C-H Activation Pd_precatalyst Pd(OAc)₂ Precatalyst Active_catalyst [Pd(MPAA)(OAc)] Active Catalyst Pd_precatalyst->Active_catalyst Ligand Exchange (+ MPAA, - OAc) Substrate_coordination Substrate Coordination Active_catalyst->Substrate_coordination + Substrate CH_activation C-H Activation (CMD) Substrate_coordination->CH_activation Palladacycle Palladacycle Intermediate CH_activation->Palladacycle Concerted Metalation- Deprotonation Oxidative_addition Oxidative Addition (e.g., with Ar-I) Palladacycle->Oxidative_addition Pd_IV_intermediate Pd(IV) Intermediate Oxidative_addition->Pd_IV_intermediate Reductive_elimination Reductive Elimination Pd_IV_intermediate->Reductive_elimination Reductive_elimination->Active_catalyst Regeneration of Active Catalyst Product Functionalized Product Reductive_elimination->Product Ligand_Screening_Workflow Experimental Workflow for MPAA Ligand Screening Start Define Reaction: Substrate, Reagents, Conditions Select_Ligands Select a Diverse Set of MPAA Ligands Start->Select_Ligands Run_Reactions Perform Parallel Reactions with Each Ligand Select_Ligands->Run_Reactions Analysis Analyze Each Reaction for Yield and Enantioselectivity (e.g., GC-MS, HPLC) Run_Reactions->Analysis Compare_Results Tabulate and Compare Performance Data Analysis->Compare_Results Optimize Select Best Performing Ligand(s) for Further Optimization Compare_Results->Optimize

References

Performance of (+)-Men-Leu-OH in Palladium-Catalyzed C-H Olefination of Aromatic Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This comparison guide details the cross-reactivity, or substrate scope, of the mono-N-protected amino acid (MPAA) ligand, (+)-Men-Leu-OH, in the palladium(II)-catalyzed C-H olefination of various aromatic alcohols. The data presented is based on studies conducted by Lu, Wang, Engle, and Yu, which demonstrated that this compound is a highly effective ligand for this transformation, enabling the synthesis of various benzopyran derivatives.[1] This guide is intended for researchers, scientists, and drug development professionals interested in the application of C-H functionalization methodologies.

Overview of the Catalytic System

The catalytic system employs a palladium(II) acetate catalyst in conjunction with the chiral ligand this compound. This system facilitates the direct olefination of C-H bonds ortho to a hydroxyl group on an aromatic ring. The hydroxyl group acts as a directing group, guiding the palladium catalyst to the specific C-H bond. The reaction typically proceeds via an initial C-H olefination, followed by a subsequent palladium(II)-catalyzed oxidative intramolecular cyclization to yield benzopyran derivatives.[1]

Comparative Performance with Various Substrates

The effectiveness of the Pd(OAc)₂/(+)-Men-Leu-OH catalytic system was evaluated across a range of tertiary, secondary, and primary aromatic alcohol substrates. The results, summarized in the tables below, highlight the substrate scope and limitations of this methodology.

Table 1: C-H Olefination of Tertiary Aromatic Alcohols[1]
SubstrateOlefinProductYield (%)
2-phenyl-2-propanolEthyl acrylate4,4-dimethyl-4H-benzo[h]chromene52
1-phenylcyclopentanolEthyl acrylatespiro[benzo[h]chromene-4,1'-cyclopentane]45
1-phenylcyclohexanolEthyl acrylatespiro[benzo[h]chromene-4,1'-cyclohexane]48

Reaction conditions: 10 mol% Pd(OAc)₂, 20 mol% (+)-Menthyl(O₂C)-Leu-OH, 1 equiv. Li₂CO₃, 2 equiv. AgOAc, in C₆F₆ at 80 °C for 48 h.

Table 2: C-H Olefination of Secondary Aromatic Alcohols[1]
SubstrateOlefinProductYield (%)
1-phenylethanolEthyl acrylate4-methyl-4H-benzo[h]chromene35
DiphenylmethanolEthyl acrylate4-phenyl-4H-benzo[h]chromene41

Reaction conditions: 10 mol% Pd(OAc)₂, 20 mol% (+)-Menthyl(O₂C)-Leu-OH, 1 equiv. Li₂CO₃, 2 equiv. AgOAc, in C₆F₆ at 80 °C for 48 h.

Table 3: C-H Olefination of Primary Aromatic Alcohols[1]
SubstrateOlefinProductYield (%)
Benzyl alcoholEthyl acrylate4H-benzo[h]chromene25
2-phenylethanolEthyl acrylate3,4-dihydro-1H-benzo[g]isochromene30

Reaction conditions: 15 mol% Pd(OAc)₂, 30 mol% (+)-Menthyl(O₂C)-Leu-OH, 1 equiv. Li₂CO₃, 4 equiv. AgOAc, in C₆F₆ at 80 °C for 72 h.

Experimental Protocols

General Procedure for Pd(II)-Catalyzed Hydroxyl-Directed C–H Olefination

A reaction vessel is charged with palladium(II) acetate (10-15 mol%), (+)-Menthyl(O₂C)-Leu-OH (20-30 mol%), the aromatic alcohol substrate (1.0 equiv.), lithium carbonate (1.0 equiv.), and silver acetate (2.0-4.0 equiv.). The vessel is evacuated and backfilled with an inert atmosphere. Hexafluorobenzene (C₆F₆) is added as the solvent, followed by the olefin coupling partner. The reaction mixture is then heated at 80 °C for 48-72 hours. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

Mechanistic Overview and Visualizations

The reaction is proposed to proceed through a catalytic cycle involving C-H activation, olefination, and intramolecular cyclization. The this compound ligand is crucial for facilitating the C-H activation step.

G Proposed Catalytic Cycle for C-H Olefination cluster_0 Catalytic Cycle Pd(II) Precatalyst Pd(II) Precatalyst C-H Activation C-H Activation Pd(II) Precatalyst->C-H Activation Substrate, this compound Palladacycle Intermediate Palladacycle Intermediate C-H Activation->Palladacycle Intermediate Olefin Insertion Olefin Insertion Palladacycle Intermediate->Olefin Insertion Olefin Alkylated Intermediate Alkylated Intermediate Olefin Insertion->Alkylated Intermediate Intramolecular Cyclization Intramolecular Cyclization Alkylated Intermediate->Intramolecular Cyclization Product Release Product Release Intramolecular Cyclization->Product Release Product Pd(II) Regeneration Pd(II) Regeneration Product Release->Pd(II) Regeneration Pd(II) Regeneration->Pd(II) Precatalyst Oxidant

Caption: Proposed catalytic cycle for the Pd-catalyzed C-H olefination.

G Experimental Workflow Start Start Combine Reactants Combine Pd(OAc)₂, this compound, Substrate, Base, and Oxidant Start->Combine Reactants Add Solvent and Olefin Add C₆F₆ and Olefin Combine Reactants->Add Solvent and Olefin Heat Reaction Heat at 80 °C for 48-72h Add Solvent and Olefin->Heat Reaction Workup Cool, Filter, and Concentrate Heat Reaction->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: General experimental workflow for C-H olefination.

References

Cost-Benefit Analysis: (+)-Men-Leu-OH in Large-Scale Synthesis of Chiral α-Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and cost-effective production of enantiomerically pure compounds is a paramount objective. Chiral auxiliaries remain a cornerstone of asymmetric synthesis, offering a robust and reliable method for controlling stereochemistry. This guide provides a comprehensive cost-benefit analysis of using a (+)-menthol-L-leucine derived chiral auxiliary, hereafter referred to as (+)-Men-Leu-OH, for the large-scale synthesis of α-substituted α-amino acids. The performance and economic viability of this approach are objectively compared with two prominent alternatives: the well-established Evans oxazolidinone auxiliary and a modern enzymatic approach.

The core of this analysis focuses on a representative application: the diastereoselective alkylation of a glycine enolate equivalent to produce a non-proteinogenic α-amino acid, a crucial building block in many pharmaceutical ingredients.

Executive Summary

The selection of a chiral induction method in large-scale synthesis is a complex decision, balancing upfront material costs, process efficiency, scalability, and downstream processing expenses. This guide demonstrates that while this compound, derived from readily available natural products, presents a potentially lower-cost chiral auxiliary, its overall economic benefit is highly dependent on the specific process parameters and the efficiency of auxiliary recovery. Evans auxiliaries, though having a higher initial cost, offer a wealth of well-documented, high-yielding protocols. Enzymatic methods represent a greener, and often highly selective, alternative, with costs heavily influenced by the price and stability of the enzyme.

Performance and Cost Comparison

The following tables provide a quantitative comparison of the three methodologies for the synthesis of a model α-substituted α-amino acid on a hypothetical 100 kg scale. Prices are estimates based on available bulk pricing and are subject to market fluctuations.

Table 1: Comparison of Key Performance Indicators

ParameterThis compound AuxiliaryEvans Auxiliary ((S)-4-benzyl-2-oxazolidinone)Enzymatic Synthesis (e.g., Transaminase)
Typical Diastereomeric/Enantiomeric Excess >95% de>99% de>99% ee
Overall Yield (multi-step) 70-85%80-90%85-95%
Key Reagents (+)-Menthol, L-Leucine, LDA, Alkyl Halide(S)-4-benzyl-2-oxazolidinone, n-BuLi, Alkyl Halideα-Keto acid, Amine donor, PLP, NAD(P)H, Cofactor regeneration system
Reaction Conditions Cryogenic temperatures (-78 °C)Cryogenic temperatures (-78 °C)Near ambient temperature and pressure
Downstream Processing Chromatographic separation of diastereomers, auxiliary cleavage and recoveryChromatographic separation of diastereomers, auxiliary cleavage and recoveryProduct extraction, potential enzyme removal
Waste Stream Organic solvents, lithium salts, cleaved auxiliary byproductsOrganic solvents, lithium salts, cleaved auxiliary byproductsAqueous buffer, denatured enzyme, cofactor byproducts

Table 2: Estimated Cost Analysis for 100 kg Product Scale

Cost ComponentThis compound AuxiliaryEvans AuxiliaryEnzymatic Synthesis
Chiral Source (Auxiliary/Enzyme) $5,000 - $10,000 (assuming 90% recovery and reuse)$20,000 - $30,000 (assuming 90% recovery and reuse)$15,000 - $40,000 (enzyme cost can vary significantly)
Key Raw Materials $15,000 - $25,000$15,000 - $25,000$20,000 - $35,000
Solvents $10,000 - $18,000$10,000 - $18,000$5,000 - $10,000
Reagents (Bases, etc.) $8,000 - $15,000$10,000 - $18,000$2,000 - $5,000
Processing & Labor $20,000 - $30,000$20,000 - $30,000$15,000 - $25,000
Waste Disposal $5,000 - $8,000$5,000 - $8,000$3,000 - $6,000
Total Estimated Cost $63,000 - $106,000 $80,000 - $129,000 $50,000 - $121,000

Experimental Protocols

Detailed methodologies are crucial for a thorough evaluation. Below are representative protocols for the key stages of each synthetic approach.

Protocol 1: Synthesis and Application of this compound Auxiliary

Step 1: Synthesis of (+)-Menthyl-L-leucinate (this compound Ester)

  • Materials: (+)-Menthol (1.0 eq), L-Leucine (1.1 eq), p-Toluenesulfonic acid monohydrate (0.1 eq), Toluene.

  • Procedure: A mixture of (+)-menthol, L-leucine, and p-toluenesulfonic acid in toluene is heated to reflux with a Dean-Stark apparatus to remove water.

The Menthoyl Auxiliary: A Chiral Ligand for Precision C-H Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

(+-)-Men-Leu-OH, or N-(+)-Menthylcarbonyl-L-leucine, stands as a significant mono-protected amino acid (MPAA) ligand in the realm of palladium-catalyzed C-H functionalization. Developed by the pioneering group of Jin-Quan Yu, this chiral ligand has carved a niche in asymmetric synthesis, enabling the construction of complex molecular architectures with high enantioselectivity. This guide provides a comprehensive literature review of its applications, limitations, and performance compared to other ligands, supported by experimental data and detailed protocols.

Performance Comparison of MPAA Ligands

The efficacy of (+)-Men-Leu-OH and other MPAA ligands is typically evaluated based on the yield and enantiomeric excess (ee) of the desired product in a specific C-H activation reaction. While a single comprehensive study directly comparing a wide array of ligands is not always available, data compiled from various sources allows for a comparative assessment.

LigandSubstrateReaction TypeYield (%)Enantiomeric Excess (ee %)Reference
(+-)-Men-Leu-OH CyclopropylmethylamineC(sp³)–H Arylation9998.8[1]
N-Ac-Ile-OHPhenylacetic AcidC(sp²)–H Olefination85N/A[2]
N-Boc-Gln-OH2-PhenylpyridineC(sp²)–H Arylation78N/A[3]
N-Ac-Gly-OHPhenylacetic AcidC(sp²)–H Olefination75N/A[2]
N-Boc-Val-OHPhenylacetic AcidC(sp²)–H Arylation92N/A

Note: The performance of ligands is highly substrate and reaction-dependent. The data presented here is for illustrative purposes and compares ligands across different reaction systems.

Applications of this compound

The primary application of this compound lies in palladium-catalyzed enantioselective C-H functionalization . The menthoyl group provides a bulky and well-defined chiral environment that effectively controls the stereochemical outcome of the reaction.

A key application is the β-arylation of C(sp³) centers , a challenging transformation due to the inert nature of these bonds. For instance, in the arylation of cyclopropylmethylamines, this compound has demonstrated exceptional performance, achieving high yields and near-perfect enantioselectivity.[1] This allows for the synthesis of chiral cyclopropanes, which are valuable building blocks in medicinal chemistry.

Limitations of this compound and MPAA Ligands

Despite their utility, this compound and other MPAA ligands have certain limitations:

  • Substrate Scope: The effectiveness of a particular MPAA ligand is often highly dependent on the substrate. A ligand that performs well for one type of C-H bond may be less effective for another.

  • Ligand Loading: In some cases, high ligand-to-metal ratios can lead to catalyst inhibition, reducing the overall reaction rate.

  • Cost and Availability: As a specialized chiral ligand, this compound can be more expensive and less readily available than simpler achiral ligands.

  • Reaction Optimization: Finding the optimal reaction conditions (solvent, base, temperature) for a given substrate and MPAA ligand can be time-consuming and require extensive screening.

Experimental Protocols

Below is a general experimental protocol for a palladium-catalyzed C-H arylation reaction using an MPAA ligand, based on procedures reported in the literature.

General Procedure for Pd-Catalyzed C(sp³)–H Arylation:

  • To an oven-dried vial equipped with a magnetic stir bar is added the substrate (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (10 mol %), and the MPAA ligand (e.g., this compound, 20 mol %).

  • The vial is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • A degassed solvent (e.g., hexafluoroisopropanol, HFIP) and a base (e.g., Ag₂CO₃, 2.0 equiv) are added.

  • The reaction mixture is stirred vigorously at the desired temperature (e.g., 100 °C) for the specified time (e.g., 24-48 hours).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired product.

Catalytic Cycle and Mechanism

The catalytic cycle for MPAA-ligated, palladium-catalyzed C-H activation generally proceeds through a concerted metalation-deprotonation (CMD) mechanism. The N-acyl group of the MPAA ligand plays a crucial role as an internal base, facilitating the cleavage of the C-H bond.

Catalytic_Cycle cluster_cycle Pd(II) Catalytic Cycle Pd_L Pd(OAc)₂ + MPAA Substrate_Coordination Substrate Coordination Pd_L->Substrate_Coordination Substrate C-H_Activation C-H Activation (CMD) Substrate_Coordination->C-H_Activation Oxidative_Addition Oxidative Addition (Ar-I) C-H_Activation->Oxidative_Addition Palladacycle Pd(IV)_intermediate Pd(IV) Intermediate Oxidative_Addition->Pd(IV)_intermediate Reductive_Elimination Reductive Elimination Pd(IV)_intermediate->Reductive_Elimination Product Arylated Product Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration Reductive_Elimination->Catalyst_Regeneration Pd(II) Catalyst_Regeneration->Pd_L Regenerated Catalyst

Figure 1: Proposed catalytic cycle for Pd(II)-catalyzed C-H arylation with an MPAA ligand.

The reaction initiates with the coordination of the substrate to the palladium(II) center, which is ligated by the MPAA. The key C-H activation step proceeds via a concerted metalation-deprotonation pathway, where the N-acyl group of the ligand acts as an internal base to abstract the proton. This forms a palladacycle intermediate. Oxidative addition of an aryl halide to the palladacycle generates a Pd(IV) intermediate. Finally, reductive elimination from the Pd(IV) species furnishes the arylated product and regenerates the active Pd(II) catalyst.

CMD_Mechanism cluster_CMD Concerted Metalation-Deprotonation (CMD) Reactants Substrate-Pd-MPAA Complex Transition_State Six-membered Transition State Reactants->Transition_State C-H bond approaches Pd Transition_State_Detail N-Acyl group of MPAA acts as internal base to abstract proton. Products Palladacycle + H⁺ Transition_State->Products C-H bond cleavage

Figure 2: The Concerted Metalation-Deprotonation (CMD) step facilitated by the MPAA ligand.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Men-Leu-OH
Reactant of Route 2
Reactant of Route 2
(+)-Men-Leu-OH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.